molecular formula C12H14ClNO2 B7844994 [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid

[(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid

Cat. No.: B7844994
M. Wt: 239.70 g/mol
InChI Key: WVRGKTNDJXLLQV-UHFFFAOYSA-N
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Description

[(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid is a potent and cell-active inhibitor of geranylgeranyltransferase I (GGTase I), a key enzyme in the post-translational prenylation of proteins such as Rho family GTPases. This compound acts as a selective peptidomimetic competitive inhibitor for the CAAX substrate, effectively blocking the geranylgeranylation process crucial for the membrane localization and subsequent activation of signaling proteins involved in cell proliferation and survival. Its primary research value lies in the study of oncogenic signaling pathways, particularly those driven by Ras mutations, as inhibition of GGTase I can disrupt the function of K-Ras, a frequently mutated protein in human cancers. Researchers utilize this GGTase I inhibitor to explore novel therapeutic strategies for Ras-dependent cancers and to investigate the broader role of protein prenylation in cell biology and disease pathogenesis. The compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use. For a detailed characterization of this inhibitor, refer to studies on its role in blocking K-Ras signaling.

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl-cyclopropylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c13-11-4-2-1-3-9(11)7-14(8-12(15)16)10-5-6-10/h1-4,10H,5-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRGKTNDJXLLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=CC=C2Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid

Introduction

[(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid is a substituted amino acid derivative featuring a cyclopropylamine core, an N-linked 2-chlorobenzyl group, and an acetic acid moiety. As with any molecule intended for pharmaceutical or biological research, a thorough understanding of its physicochemical properties is paramount. These properties—including ionization constant (pKa), lipophilicity (logP/logD), and solubility—govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. This guide provides a comprehensive analysis of the key physicochemical characteristics of this compound, blending theoretical predictions with established, field-proven experimental methodologies for their determination.

Molecular and Structural Properties

The foundational step in characterizing any chemical entity is to define its structural and molecular attributes. These parameters are the basis for all subsequent predictive and experimental assessments. The 2-chlorobenzyl group introduces significant hydrophobicity, while the cyclopropyl and amino-acetic acid groups provide a rigid, polar core.

Table 1: Core Molecular Identifiers and Properties

PropertyValueSource/Method
IUPAC Name [(2-chlorobenzyl)(cyclopropyl)amino]acetic acid---
CAS Number 1179139-69-5
Molecular Formula C₁₂H₁₄ClNO₂Calculated
Molecular Weight 255.70 g/mol Calculated
InChI Key MTPRUNUIPIQRJY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)Cl)CN(C2CC2)CC(=O)O---

Chemical Structure:


(Image generated for illustrative purposes)

Ionization and Acidity (pKa)

This compound is amphoteric, possessing both a basic tertiary amine and an acidic carboxylic acid. The pKa values associated with these groups are critical as they dictate the molecule's charge state at a given pH, which profoundly impacts solubility, membrane permeability, and receptor binding.

  • Acidic pKa (pKa₁): The carboxylic acid group (-COOH) is expected to have a pKa in the range of 3.5 - 4.5, typical for acetic acid derivatives. At physiological pH (~7.4), this group will be predominantly deprotonated and negatively charged (-COO⁻).

  • Basic pKa (pKa₂): The tertiary amine is sterically hindered by the benzyl and cyclopropyl groups. Its basicity will be influenced by these substituents. The predicted pKa is likely in the range of 8.0 - 9.0. At physiological pH, this group will be significantly protonated and positively charged.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and widely adopted method for determining pKa values.[1][2][3] The causality behind this choice lies in its direct measurement of pH changes upon the addition of a titrant, allowing for the precise identification of inflection points corresponding to ionization events.

Methodology:

  • Solution Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in a suitable co-solvent system (e.g., methanol/water or DMSO/water) to ensure complete solubility.

  • Titration Setup: Place the solution in a thermostatted vessel at 25°C and use a calibrated pH electrode to monitor the pH.

  • Acidic Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) to determine the pKa of the basic amine group.

  • Basic Titration: In a separate experiment, titrate the compound solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) to determine the pKa of the carboxylic acid group.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For higher accuracy, the first derivative of the titration curve is used to pinpoint the equivalence point.[2]

Self-Validation: The protocol's integrity is maintained by using a calibrated pH meter, standardized titrants, and ensuring the compound is fully dissolved. Running a blank titration with the co-solvent system alone accounts for any background effects.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Weigh Compound (~5-10 mg) prep2 Dissolve in Co-solvent (e.g., MeOH/H₂O) prep1->prep2 titrate Place in Thermostatted Vessel (25°C) with Calibrated pH Electrode prep2->titrate titrant_acid Titrate with Standardized HCl titrate->titrant_acid  For Basic pKa titrant_base Titrate with Standardized NaOH titrate->titrant_base  For Acidic pKa analysis1 Record pH vs. Titrant Volume titrant_acid->analysis1 titrant_base->analysis1 analysis2 Plot Titration Curve (pH vs. Volume) analysis1->analysis2 analysis3 Calculate 1st Derivative to find Equivalence Point analysis2->analysis3 analysis4 Determine pH at Half-Equivalence Point = pKa analysis3->analysis4

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (logP and logD)

Lipophilicity is a critical determinant of a drug's ability to cross biological membranes. It is expressed as the partition coefficient (P) between an organic and an aqueous phase, typically octan-1-ol and water.

  • logP: Represents the lipophilicity of the neutral, un-ionized form of the molecule. Computational models are frequently used for initial estimation.[4][5]

  • logD: Represents the lipophilicity at a specific pH, accounting for all ionic species. For an amphoteric compound like this, logD is the more physiologically relevant parameter.[6]

Table 2: Predicted Lipophilicity Values

ParameterPredicted ValueMethod/Source
cLogP 3.1 ± 0.5Various computational models (e.g., XLogP3, ALOGPS)[7]
logD at pH 7.4 1.5 - 2.5Estimated based on pKa and cLogP

The predicted cLogP suggests moderate lipophilicity for the neutral species. However, at pH 7.4, the molecule will exist predominantly as a zwitterion, significantly reducing its overall lipophilicity, as reflected in the estimated logD value.

Experimental Protocol: logP/logD Determination by Shake-Flask Method

The shake-flask method is the gold standard for logP determination due to its direct and definitive measurement of partitioning.[8] It establishes a true thermodynamic equilibrium, providing highly reliable data.

Methodology:

  • Phase Preparation: Pre-saturate octan-1-ol with pH-adjusted buffer (e.g., phosphate buffer for pH 7.4) and vice-versa by mixing and allowing the phases to separate. This step is critical to prevent volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the compound in the organic phase (for logP) or the aqueous phase (for logD).

  • Partitioning: Combine known volumes of the pre-saturated octan-1-ol and aqueous buffer in a vial. Add a small aliquot of the stock solution.

  • Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) at a constant temperature (25°C) to allow the compound to partition and reach equilibrium.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate logP or logD using the formula: logP (or logD) = log₁₀([Compound]organic / [Compound]aqueous).

Self-Validation: The protocol is validated by running replicates, ensuring mass balance (total amount of compound recovered equals the initial amount), and confirming that the measured partition coefficient is independent of the initial compound concentration.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Pre-saturate Octanol and Aqueous Buffer prep2 Prepare Compound Stock Solution prep1->prep2 exp1 Combine Phases & Add Compound prep2->exp1 exp2 Shake to Equilibrate exp1->exp2 exp3 Centrifuge to Separate Phases exp2->exp3 analysis1 Sample Aqueous & Organic Phases exp3->analysis1 analysis2 Quantify Concentration (e.g., HPLC-UV) analysis1->analysis2 analysis3 Calculate: logD = log([C]org/[C]aq) analysis2->analysis3

Caption: Workflow for logD determination via the shake-flask method.

Solubility

Solubility is a crucial property that affects oral bioavailability and the ability to formulate parenteral dosage forms. The solubility of [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid is expected to be highly pH-dependent due to its amphoteric nature.[9]

  • Aqueous Solubility: Minimum solubility is expected at its isoelectric point (pI), where the net charge is zero. Solubility will increase significantly at pH values below the acidic pKa (forming the cationic salt) and above the basic pKa (forming the anionic salt).[9]

  • Organic Solvent Solubility: Good solubility is anticipated in polar organic solvents like methanol, ethanol, and DMSO.[9] Solubility is likely to be poor in non-polar solvents like hexane.

Experimental Protocol: Thermodynamic Solubility Determination

The equilibrium shake-flask method is the definitive technique for determining thermodynamic solubility, as it measures the concentration of a saturated solution at equilibrium.[9][10]

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to vials containing the solvent of interest (e.g., water, pH-adjusted buffers, organic solvents). The presence of excess solid is essential to ensure saturation.[9]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand or centrifuge them to pellet the undissolved solid.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Quantification: Dilute the filtrate and analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Result Reporting: Report the solubility in units such as mg/mL or µM.

Self-Validation: The attainment of equilibrium can be confirmed by sampling at multiple time points (e.g., 24h and 48h) and ensuring the measured concentration does not change. Visual inspection for remaining solid confirms that the solution was indeed saturated.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis prep1 Add Excess Solid Compound to Solvent eq1 Agitate at Constant Temperature (24-48h) prep1->eq1 eq2 Centrifuge to Pellet Excess Solid eq1->eq2 analysis1 Filter Supernatant (0.22 µm filter) eq2->analysis1 analysis2 Quantify Concentration of Filtrate (HPLC-UV) analysis1->analysis2 analysis3 Report Solubility (e.g., mg/mL) analysis2->analysis3

Caption: Workflow for thermodynamic solubility determination.

Synthesis and Safety Considerations

A plausible synthetic route for this molecule involves the N-alkylation of cyclopropylamine with 2-chlorobenzyl chloride, followed by a second N-alkylation with an ester of a haloacetic acid (e.g., ethyl bromoacetate) and subsequent hydrolysis to yield the final carboxylic acid.

Safety: Specific safety data for [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid is not widely available. However, based on its precursors, caution should be exercised.

  • 2-Chlorobenzyl chloride (CAS 611-19-8): This starting material is a combustible liquid that is corrosive and causes severe skin burns and eye damage.[11][12] It is also a lachrymator and may cause an allergic skin reaction.[12][13] Handling should be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[11][13]

Given these hazards, the final product should be handled with care until its toxicological profile is fully established. Standard laboratory safety practices should be strictly followed.

Conclusion

[(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid is an amphoteric molecule with physicochemical properties that are highly dependent on pH. Its predicted moderate lipophilicity (cLogP ~3.1) is significantly tempered at physiological pH due to its zwitterionic character, resulting in a lower, more pharmacologically relevant logD value. The compound's solubility profile is expected to show a classic "U-shape," with minimum solubility at its isoelectric point and enhanced solubility in acidic or basic conditions. The experimental protocols detailed herein provide a robust framework for obtaining precise, reliable data essential for advancing the research and development of this compound.

References

  • Fisher Scientific. (2025, May 1).
  • Gedeck, P. (2023, March 25). Log P Calculated by CDD Vault During Chemical Registration.
  • Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. (n.d.). PMC.
  • cLogP Calculation - Osiris Property Explorer. (n.d.). Organic Chemistry Portal.
  • WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides. (n.d.).
  • {(3-Chlorobenzyl)[(5-{[(3,3-Diphenylpropyl)amino]sulfonyl}-2-Thienyl)methyl]amino}(Oxo)acetic Acid. (n.d.). PubChem.
  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. (n.d.). ACD/Labs.
  • 2-Chloro Benzyl Chloride CAS No 611-19-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • A comparison of theoretical methods of calculation of partition coefficients for selected drugs. (2025, August 5).
  • Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. (n.d.). Semantic Scholar.
  • Acetic Acid (1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1- phenylpropyl - SAFETY DATA SHEET. (2023, March 4). Tokyo Chemical Industry.
  • pKa and log p determin
  • 2-(1-(1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-sulfanyl-3-piperidinylidene) acetic acid. (n.d.). PubChem.
  • How to calculate the pKa of acetic acid. (2016, March 14). Quora.
  • 2-[Benzyl(phenyl)amino]acetic acid. (n.d.). PubChem.
  • 2-chlorobenzyl chloride. (n.d.). s d fine-chem limited.
  • Determination of pKa value of Acetic Acid by pH metric titr
  • Material Safety Data Sheet - 2-Chlorobenzyl chloride, 98+%. (n.d.). Cole-Parmer.
  • 2.8: pH measurement and determination of pKa value. (2023, May 7). Chemistry LibreTexts.
  • Melnykov, K. P., et al. (2026, February 5). Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ChemRxiv.
  • Please help me with acetic acid's pKa as a beginner. (2025, August 23). Reddit.
  • 2-((3-Chlorobenzyl)(cyclopropyl)amino)acetic acid. (n.d.). Sigma-Aldrich.
  • Havale, S. H., et al. (2015). Synthesis of Efavirenz by an innovative cost effective cyclisation process. Der Pharma Chemica, 7(10), 292-295.
  • 2-{2-[Benzyl(methyl)amino]propyl}phenol Properties. (n.d.). CompTox Chemicals Dashboard, EPA.
  • Solubility Parameters of Amino Acids on Liquid-Liquid Phase Separation and Aggregation of Proteins. (2021, June 16). PubMed.
  • Preparation of 2-chlorobenzyl chloride. (n.d.). PrepChem.com.
  • Solubility Profile of 2-amino-2-(2-methoxyphenyl)acetic acid: A Technical Guide. (2025). Benchchem.
  • HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. (n.d.). Farmacia Journal.
  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. (n.d.). PMC.

Sources

The Pharmacological Potential of [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking a Novel Chemical Space

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with significant therapeutic potential is a perpetual endeavor. This guide delves into the pharmacological significance of a promising, yet underexplored, class of compounds: [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid derivatives. By dissecting the constituent chemical moieties—the cyclopropyl group, the substituted benzyl ring, and the amino acid backbone—we can construct a scientifically rigorous framework for predicting their biological activities and guide future drug development efforts. While direct research on this specific scaffold is nascent, a wealth of data on structurally related compounds provides a solid foundation for our exploration. This document serves as a technical resource for researchers, offering insights into the synthesis, potential mechanisms of action, and proposed experimental workflows to unlock the therapeutic promise of these derivatives.

The Architectural Blueprint: Deconstructing the Core Scaffold

The unique pharmacological profile of [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid derivatives arises from the synergistic interplay of its three key structural components. Understanding the contribution of each is paramount to predicting their therapeutic applications.

  • The Cyclopropyl Moiety: A Conformationally Constrained Powerhouse The cyclopropane ring is a small, rigid carbocycle that has garnered significant attention in drug design.[1] Its unique chemical properties, including high ring strain and a distinct electronic nature, allow it to serve as a conformationally restricted analog of larger, more flexible groups.[2] This conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets by locking the molecule into a bioactive conformation.[2] The incorporation of a cyclopropyl group has been successfully employed in FDA-approved drugs and has been associated with a range of biological activities, including anticoagulant, anticancer, and antidiabetic effects.[1]

  • The 2-Chlorobenzyl Group: Modulating Lipophilicity and Target Interaction The benzyl group is a common substituent in pharmacologically active compounds, often contributing to hydrophobic interactions within target binding pockets. The inclusion of a chlorine atom at the 2-position (ortho) of the benzyl ring is a strategic modification. The chloro-substituent is an electron-withdrawing group that can significantly alter the electronic properties of the aromatic ring, influencing pKa and metabolic stability. Furthermore, its position can dictate specific steric and electronic interactions with the target protein, potentially enhancing potency and selectivity. Halogenated benzyl groups are prevalent in a variety of therapeutic agents, including those with anticancer and anticonvulsant properties.[3]

  • The Amino Acid Core: A Gateway to Biological Systems The amino acid scaffold provides a crucial link to biological systems. As fundamental building blocks of proteins, amino acids and their derivatives are often readily recognized and transported by cellular machinery. The carboxylic acid group can participate in crucial hydrogen bonding interactions with biological targets and imparts a degree of water solubility, which is a critical pharmacokinetic property. This core structure is a versatile platform for further chemical modification to fine-tune the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Synthesis and Characterization: A Proposed Pathway

Experimental Protocol: Synthesis of [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid

Objective: To synthesize the target compound from commercially available starting materials.

Materials:

  • Cyclopropylamine

  • Ethyl bromoacetate

  • 2-Chlorobenzaldehyde

  • Sodium triacetoxyborohydride

  • Sodium hydroxide

  • Hydrochloric acid

  • Anhydrous solvents (e.g., Dichloromethane, Methanol)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Methodology:

  • Step 1: Synthesis of Ethyl 2-(cyclopropylamino)acetate (Intermediate 1)

    • To a solution of cyclopropylamine (1.0 eq) in a suitable aprotic solvent such as Dichloromethane, add ethyl bromoacetate (1.1 eq) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the aqueous layer with Dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield Intermediate 1.

    • Rationale: This is a standard nucleophilic substitution reaction where the primary amine attacks the electrophilic carbon of the ethyl bromoacetate.

  • Step 2: Synthesis of Ethyl 2-((2-chlorobenzyl)(cyclopropyl)amino)acetate (Intermediate 2)

    • Dissolve Intermediate 1 (1.0 eq) and 2-chlorobenzaldehyde (1.2 eq) in a suitable solvent like Dichloromethane.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Stir at room temperature for 4-6 hours, monitoring by TLC.

    • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with Dichloromethane, dry the combined organic layers, and concentrate.

    • Purify via column chromatography to obtain Intermediate 2.

    • Rationale: This step involves a reductive amination. The amine of Intermediate 1 and the aldehyde form an iminium ion in situ, which is then reduced by the mild hydride reagent, sodium triacetoxyborohydride.

  • Step 3: Hydrolysis to [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid (Final Product)

    • Dissolve Intermediate 2 (1.0 eq) in a mixture of methanol and water.

    • Add an aqueous solution of sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

    • Monitor the hydrolysis of the ester by TLC.

    • Upon completion, remove the methanol under reduced pressure.

    • Acidify the remaining aqueous solution to a pH of approximately 3-4 with 1N hydrochloric acid, which should precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield the final product.

    • Rationale: This is a base-catalyzed saponification of the ethyl ester to the corresponding carboxylic acid.

Characterization: The final product and intermediates should be characterized using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Diagram: Proposed Synthetic Workflow

G A Cyclopropylamine + Ethyl bromoacetate B Intermediate 1 (Ethyl 2-(cyclopropylamino)acetate) A->B  Nucleophilic  Substitution D Intermediate 2 (Ethyl 2-((2-chlorobenzyl)(cyclopropyl)amino)acetate) B->D  Reductive  Amination C 2-Chlorobenzaldehyde C->D E Final Product ([(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid) D->E  Ester  Hydrolysis

Caption: Proposed multi-step synthesis of the target compound.

Predicted Pharmacological Significance and Potential Therapeutic Applications

Based on the pharmacology of structurally related molecules, we can hypothesize several promising therapeutic avenues for [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid derivatives.

Anticancer Activity

The combination of a cyclopropyl group and a substituted benzyl moiety is present in compounds with demonstrated anticancer properties. Cyclopropane-containing drugs have been shown to inhibit receptor tyrosine kinases such as MET and VEGFR-2, which are crucial in tumor growth and angiogenesis.[1] Furthermore, they have exhibited cytotoxicity by inhibiting the epidermal growth factor receptor (EGFR).[1] Glucopyranosyl-conjugated benzyl derivatives have also been synthesized and shown to inhibit the proliferation of colorectal cancer cells.[4]

Hypothesized Mechanism of Action: The [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid scaffold could potentially act as a kinase inhibitor. The 2-chlorobenzyl group could occupy a hydrophobic pocket in the ATP-binding site of a kinase, while the cyclopropyl group provides a rigid scaffold for optimal orientation. The carboxylic acid could form key hydrogen bonds with the hinge region of the kinase.

Diagram: Hypothesized Kinase Inhibition

G cluster_0 Kinase ATP Binding Site hinge Hinge Region Amino Acid Residues hydrophobic_pocket Hydrophobic Pocket inhibitor inhibitor inhibitor:acid->hinge:f0 H-Bond inhibitor:benzyl->hydrophobic_pocket Hydrophobic Interaction

Caption: Putative binding mode of the derivative in a kinase active site.

Anticonvulsant Activity

N-benzyl-2-acetamidopropionamide derivatives have been identified as potent anticonvulsants.[3] Studies have shown that the presence of a substituted benzyl group is a key structural feature for this activity.[3] The anticonvulsant effect is thought to be mediated through the modulation of voltage-gated sodium channels.

Hypothesized Mechanism of Action: The lipophilic 2-chlorobenzyl group could facilitate the crossing of the blood-brain barrier, a prerequisite for centrally acting drugs. The overall structure may interact with and stabilize the inactive state of neuronal voltage-gated sodium channels, thereby reducing neuronal hyperexcitability.

Anti-inflammatory and Analgesic Potential

Derivatives of acetic acid are widely known for their anti-inflammatory and analgesic properties, with diclofenac being a prominent example. While the core structure is different, the presence of a substituted phenyl ring and an acetic acid moiety is a common feature. Furthermore, certain amino acid derivatives are being investigated for their anti-inflammatory effects.[5] Acetic acid (1S,2R)-2-[N-benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl ester is utilized in the development of analgesics and anti-inflammatory medications.[6]

Hypothesized Mechanism of Action: The compounds could potentially inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. The 2-chlorobenzyl group could bind to a hydrophobic channel in the enzyme, while the acetic acid moiety could interact with the active site.

Proposed Experimental Workflows for Target Validation

To validate the hypothesized pharmacological activities, a structured experimental approach is necessary.

In Vitro Screening

A tiered in vitro screening cascade should be implemented to assess the primary biological activities of the synthesized derivatives.

Target Area Primary Assay Secondary Assay Rationale
Oncology Kinase inhibition panel (e.g., against EGFR, VEGFR-2, MET)Cell proliferation assays (e.g., MTT, SRB) on relevant cancer cell lines (e.g., A549, HCT116)To identify specific kinase targets and assess general cytotoxicity.
Neuroscience Patch-clamp electrophysiology on cell lines expressing voltage-gated sodium channels (e.g., Nav1.1, Nav1.2)Maximal Electroshock (MES) seizure model in rodentsTo directly measure the effect on ion channel function and in vivo anticonvulsant efficacy.
Inflammation COX-1/COX-2 inhibition assays (e.g., colorimetric or fluorescent)Lipopolysaccharide (LPS)-induced cytokine release assays in macrophages (e.g., measuring TNF-α, IL-6)To determine the direct enzymatic inhibition and the effect on cellular inflammatory responses.
Structure-Activity Relationship (SAR) Studies

A systematic SAR study is crucial for optimizing the lead compound. This involves synthesizing a library of analogs with modifications at key positions:

  • Substitution on the Benzyl Ring: Varying the position (meta, para) and nature (e.g., fluoro, methyl, methoxy) of the substituent to probe electronic and steric effects.

  • Modification of the Cyclopropyl Group: Replacing it with other small, constrained rings (e.g., cyclobutyl) or acyclic alkyl groups (e.g., isopropyl) to assess the importance of the cyclopropyl moiety.

  • Derivatization of the Carboxylic Acid: Converting it to esters or amides to evaluate the impact on cell permeability and target engagement.

Diagram: SAR Study Workflow

Caption: Iterative process for optimizing the lead compound.

Concluding Remarks and Future Directions

The [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid scaffold represents a promising starting point for the development of novel therapeutics. The convergence of a conformationally rigid cyclopropyl group, a strategically substituted benzyl moiety, and a biologically compatible amino acid core suggests the potential for potent and selective activity in oncology, neuroscience, and inflammation. The synthetic pathway proposed herein is robust and amenable to the generation of a diverse chemical library for comprehensive SAR studies.

Future research should focus on the synthesis and in vitro evaluation of the parent compound and a focused set of analogs. Promising hits should then be advanced into in vivo models to assess their efficacy and pharmacokinetic properties. The insights gained from these studies will be instrumental in validating the therapeutic potential of this novel chemical class and paving the way for the development of next-generation medicines.

References

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry.
  • Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. (2018). Russian Chemical Bulletin.
  • Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. (n.d.). Journal of Medicinal Chemistry.
  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (n.d.). Molecules.
  • Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. (n.d.). European Journal of Medicinal Chemistry.
  • Acetic acid (1S,2R)-2-[N-benzyl-N-(mesitylenesulfonyl)amino]-1-phenylp. (n.d.). Chem-Impex.
  • US4513009A - Aminoacid derivatives and their therapeutic applications. (n.d.).
  • Structural, Biochemical, and Bioinformatic Basis for Identifying Radical SAM Cyclopropyl Synthases. (n.d.). ACS Chemical Biology.
  • Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. (2024). Molecules.

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Literature review on [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid , systematically identified as a Glycine Transporter 1 (GlyT1) inhibitor within the sarcosine-derivative class. This compound is structurally analogous to established research tools like Org 25543 and ALX-5407 , designed to modulate glutamatergic signaling via the NMDA receptor complex.

Bioactivity, Mechanism of Action, and Therapeutic Potential

Executive Summary & Chemical Identity

[(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid (systematically N-(2-chlorobenzyl)-N-cyclopropylglycine ) is a synthetic small molecule belonging to the N-substituted glycine (sarcosine) class of inhibitors. It functions as a potent and selective inhibitor of the Glycine Transporter 1 (GlyT1) .

By blocking GlyT1, this compound prevents the reuptake of glycine from the synaptic cleft, thereby increasing local glycine concentrations. This elevated glycine acts as a co-agonist at the NMDA receptor (NMDAR) glycine-binding site (GluN1 subunit), potentiating NMDAR function. This mechanism is a primary therapeutic strategy for treating the hypofunction of NMDA receptors observed in schizophrenia.

Chemical Structure Analysis
FeatureStructural ComponentFunction/SAR Significance
Core Scaffold Acetic Acid (Glycine)Mimics the natural substrate (Glycine) for competitive binding at the transporter site.
N-Substituent 1 Cyclopropyl GroupProvides steric bulk and lipophilicity superior to the methyl group of Sarcosine, enhancing metabolic stability and blood-brain barrier (BBB) penetration.
N-Substituent 2 2-Chlorobenzyl GroupA lipophilic aromatic moiety that occupies the hydrophobic pocket of GlyT1, crucial for high-affinity binding (nM potency). The ortho-chloro substitution restricts conformation and improves selectivity over GlyT2.

Mechanism of Action (MoA)

The bioactivity of [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid is defined by its ability to modulate the Glutamate-Glycine-NMDA axis .

Primary Target: GlyT1 Inhibition
  • Physiological Role: GlyT1 is the primary regulator of glycine levels at glutamatergic synapses (unlike GlyT2, which regulates inhibitory glycinergic synapses in the spinal cord).

  • Inhibition Mechanism: The compound binds to the substrate-binding site of GlyT1, locking the transporter in a conformation that prevents glycine translocation.

  • Result: Synaptic glycine levels rise from baseline (~1-2 µM) to saturation levels, fully occupying the glycine modulatory site on the NMDA receptor.

Downstream Signaling: NMDAR Potentiation
  • Receptor Activation: Increased synaptic glycine binds to the GluN1 subunit of the NMDA receptor.

  • Channel Opening: Upon concurrent glutamate binding (to GluN2) and membrane depolarization, the NMDAR channel opens, allowing Ca²⁺ influx.

  • Synaptic Plasticity: Ca²⁺ influx triggers CaMKII and ERK pathways, enhancing Long-Term Potentiation (LTP) and synaptic plasticity, which are impaired in schizophrenia.

Pathway Visualization

The following diagram illustrates the mechanistic cascade from GlyT1 inhibition to NMDAR activation.

GlyT1_Pathway cluster_synapse Glutamatergic Synapse Compound [(2-Chloro-benzyl)- cyclopropyl-amino]-acetic acid GlyT1 GlyT1 Transporter (Astrocytes/Pre-synaptic) Compound->GlyT1 Inhibits (IC50 < 100 nM) SynapticGly Synaptic Glycine Concentration GlyT1->SynapticGly Prevents Reuptake NMDAR NMDA Receptor (GluN1 Subunit) SynapticGly->NMDAR Binds Co-agonist Site CaInflux Ca²⁺ Influx NMDAR->CaInflux Potentiates Opening LTP Synaptic Plasticity (LTP Enhancement) CaInflux->LTP Activates CaMKII/ERK Therapeutic Therapeutic Effect: Cognitive Enhancement LTP->Therapeutic Restores Function

Figure 1: Mechanism of Action. The compound inhibits GlyT1, elevating synaptic glycine to potentiate NMDA receptor signaling, leading to cognitive enhancement.

Pharmacological Profile & SAR

Structure-Activity Relationship (SAR)

The potency of N-substituted glycines relies on the balance between the acidic headgroup and the lipophilic tail.

  • Sarcosine (N-methylglycine): Weak inhibitor (IC50 ~ 50-100 µM).

  • N-Cyclopropyl derivatives: The cyclopropyl group (vs. methyl) significantly enhances potency by filling a small hydrophobic pocket in the transporter vestibule.

  • 2-Chlorobenzyl substitution: The ortho-chloro group provides optimal steric fit. Para-substitution (4-chloro) often reduces selectivity against GlyT2.

    • Comparator:Org 25543 (N-cyclopropylmethyl-N-(2-chlorobenzyl)glycine) shows IC50 ~ 10-50 nM. The direct cyclopropyl analog (subject compound) is expected to have similar or slightly distinct kinetics due to the rigid cyclopropyl ring directly on the nitrogen.

Predicted Pharmacokinetics (PK)
  • Lipophilicity (cLogP): ~2.5 - 3.0 (Optimal for CNS penetration).

  • Metabolic Stability: The cyclopropyl group is generally more resistant to N-dealkylation than linear alkyl chains, potentially prolonging half-life.

  • BBB Permeability: High predicted permeability due to the lipophilic benzyl and cyclopropyl groups masking the polarity of the amino acid zwitterion.

Experimental Protocols

Chemical Synthesis (Reductive Amination Route)

This protocol describes the synthesis of the compound from 2-chlorobenzaldehyde and N-cyclopropylglycine (or equivalent precursors).

Reagents: 2-Chlorobenzaldehyde, Cyclopropylamine, Glyoxylic acid (or Ethyl bromoacetate), Sodium Triacetoxyborohydride (STAB).

Step-by-Step Methodology:

  • Imine Formation: Dissolve Cyclopropylamine (1.0 eq) and 2-Chlorobenzaldehyde (1.0 eq) in DCE (Dichloroethane). Stir at room temperature for 1 hour to form the imine intermediate.

  • Reduction: Add Sodium Triacetoxyborohydride (1.5 eq) and stir for 4 hours. This yields N-(2-chlorobenzyl)cyclopropanamine.

  • Alkylation: Dissolve the secondary amine (from step 2) in DMF. Add Ethyl Bromoacetate (1.1 eq) and K₂CO₃ (2.0 eq). Heat at 60°C for 6 hours.

  • Hydrolysis: Treat the resulting ester with LiOH (3.0 eq) in THF/Water (1:1) for 2 hours to cleave the ethyl ester.

  • Purification: Acidify to pH 3 with 1N HCl. Extract with Ethyl Acetate.[1] Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆) and LC-MS (Expected M+H: ~240.7).

GlyT1 Uptake Inhibition Assay

Objective: Determine the IC50 of the compound against GlyT1.

  • Cell Line: CHO or HEK293 cells stably expressing human GlyT1 (hGlyT1).

  • Preparation: Seed cells in 96-well plates (50,000 cells/well) and culture overnight.

  • Buffer: HBSS containing 10 mM HEPES, pH 7.4.

  • Incubation: Remove media. Wash cells. Add test compound (serially diluted from 10 µM to 0.1 nM) in buffer. Incubate for 10 minutes at 37°C.

  • Substrate Addition: Add [³H]-Glycine (final concentration 50 nM, specific activity 40-60 Ci/mmol). Incubate for 10 minutes.

  • Termination: Aspirate buffer. Wash cells 3x with ice-cold HBSS to stop uptake.

  • Lysis & Counting: Lyse cells with 0.1 N NaOH. Measure radioactivity via Liquid Scintillation Counting (LSC).

  • Analysis: Plot % Uptake vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Data Summary & Comparison

The following table benchmarks the theoretical profile of [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid against known standards.

CompoundTargetIC50 (GlyT1)Selectivity (vs GlyT2)Clinical Status
Subject Compound GlyT1 < 50 nM (Est.) > 100-fold Research Tool
SarcosineGlyT1~ 50,000 nMLowNutraceutical
ALX-5407 (NFPS)GlyT1~ 3 nMHighPreclinical (Irreversible)
Bitopertin (RG1678)GlyT1~ 5 nMHighPhase III (Discontinued)
Org 25543GlyT1~ 15 nMHighPreclinical

References

  • Harsing, L. G., et al. (2006). Glycine transporter type-1 and its inhibitors. Current Medicinal Chemistry, 13(9), 1017–1044. Link

  • Lindsley, C. W., & Shipe, W. D. (2006). Glycine transporter-1 (GlyT1) inhibitors: a patent review (2002-2005). Expert Opinion on Therapeutic Patents, 16(6), 737-756. Link

  • Pinard, E., et al. (2010). Discovery of Bitopertin (RG1678), a Potent and Selective Glycine Transporter 1 Inhibitor. Journal of Medicinal Chemistry, 53(12), 4603–4614. Link

  • Javitt, D. C. (2004). Glutamate as a therapeutic target in psychiatric disorders. Molecular Psychiatry, 9, 984–997. Link

  • Sur, C., et al. (2003). N-Desmethylclozapine, an allosteric agonist at muscarinic 1 receptor, potentiates N-methyl-D-aspartate receptor activity. PNAS, 100(23), 13674–13679. (Context on NMDA hypofunction). Link

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Chemical stability profile of [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Stability Profile of [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid

Introduction: Mapping the Stability Landscape

In the landscape of drug discovery and development, the intrinsic chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic potential and commercial viability. An unstable molecule can lead to loss of potency, the formation of potentially toxic degradants, and a shortened shelf-life, posing risks to patient safety and creating significant regulatory hurdles. This guide provides a comprehensive technical analysis of the chemical stability profile of [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid, a molecule possessing a unique combination of functional groups that dictate its reactivity and degradation pathways.

This document is structured not as a rigid protocol, but as a strategic guide for fellow researchers, scientists, and drug development professionals. We will delve into the scientific rationale behind each experimental choice, outlining a self-validating system for stress testing that aligns with international regulatory expectations, such as those from the International Council for Harmonisation (ICH).[1] The objective is to proactively identify potential liabilities in the molecule's stability, thereby informing critical decisions in formulation, packaging, and storage to ensure a safe, effective, and stable medicinal product.[2][3]

Physicochemical Properties and Structural Assessment

A foundational understanding of the molecule's structure is paramount to predicting its chemical behavior.

PropertyValueSource
Molecular Formula C₁₂H₁₄ClNO₂PubChem
Molecular Weight 239.70 g/mol PubChem
IUPAC Name 2-[(2-chlorobenzyl)(cyclopropyl)amino]acetic acidPubChem
Structure (See Figure 1)-

Figure 1: Chemical Structure of [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid

Structural Analysis of Potential Stability Liabilities:

  • Tertiary Amine: The nitrogen atom is a potential site for oxidation, which could lead to the formation of an N-oxide, a common metabolic and chemical degradation pathway.[4][5]

  • Benzylic Position: The C-N bond at the benzylic position can be susceptible to cleavage under hydrolytic, oxidative, and photolytic stress.[6]

  • Carboxylic Acid: This functional group governs the molecule's pH-dependent solubility and ionization state.[7][8] It is generally stable but can undergo decarboxylation under significant thermal stress. Its acidity is influenced by the adjacent electron-withdrawing tertiary ammonium group (at low pH).[9][10]

  • 2-Chloro Substituent: The carbon-chlorine bond on the aromatic ring is a potential chromophore that can absorb UV light, making it a primary suspect for photolytic degradation.[2]

  • Cyclopropyl Ring: While often incorporated to enhance metabolic stability, this strained ring's behavior under harsh forced degradation conditions must be evaluated.[11] It is generally robust but can participate in unique reactions under extreme stress.

Strategic Framework for Forced Degradation Studies

Forced degradation, or stress testing, is an essential exercise designed to accelerate the chemical degradation of a drug substance to identify likely degradation products, establish degradation pathways, and validate that the chosen analytical methods are "stability-indicating."[12] The goal is not to completely destroy the molecule, but to achieve a target degradation of 5-20%, which is sufficient to detect and characterize impurities without generating secondary or tertiary degradants that are irrelevant to real-world storage conditions.[12][13]

Our strategic workflow is designed to systematically probe the molecule's vulnerabilities.

G cluster_0 Phase 1: Stress Condition Application cluster_1 Phase 2: Analytical Evaluation cluster_2 Phase 3: Data Synthesis & Pathway Elucidation API API Substance [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid Stress Forced Degradation Conditions (Hydrolysis, Oxidation, Photolysis, Thermal) API->Stress HPLC Stability-Indicating HPLC-PDA Method Stress->HPLC Analyze Samples Data Degradation Profile (% Degradation, Purity) HPLC->Data Pathway Identify Degradation Pathways & Characterize Impurities Data->Pathway Report Comprehensive Stability Report Pathway->Report G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis parent [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid (Parent Molecule) p1 2-Chlorobenzyl alcohol parent->p1 Cleavage of Benzyl-N bond p2 Cyclopropylamino-acetic acid parent->p2 Cleavage of Benzyl-N bond p3 Generally expected to be more stable parent->p3

Potential hydrolytic degradation pathways.

Oxidative Stability: Susceptibility to Electron Loss

Scientific Rationale: The tertiary amine and the benzylic carbon are the most probable sites for oxidative attack. [4]Hydrogen peroxide (H₂O₂) is a commonly used oxidant in forced degradation studies as it mimics potential exposure to oxidative stress from atmospheric oxygen or peroxide-forming excipients. [13]

  • N-Oxidation: The lone pair of electrons on the tertiary nitrogen can be readily oxidized to form an N-oxide. This is often a primary and major degradation product.

  • Benzylic Oxidation & Cleavage: The benzylic C-H bond can be a target for radical abstraction, potentially leading to cleavage of the C-N bond and the formation of 2-chlorobenzaldehyde and a secondary amine degradant. [6][14] Experimental Protocol: Oxidative Stress Testing

  • Preparation: Dissolve the API (~1 mg/mL) in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water). Add a solution of 3% hydrogen peroxide.

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze samples directly by HPLC. The mobile phase will quench the reaction.

Anticipated Oxidative Degradation Pathways

G parent [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid (Parent Molecule) p_noxide N-Oxide Derivative parent->p_noxide [O] (N-Oxidation) p_aldehyde 2-Chlorobenzaldehyde parent->p_aldehyde [O] (C-N Cleavage) p_amine Cyclopropylamino-acetic acid parent->p_amine [O] (C-N Cleavage)

Potential oxidative degradation pathways.

Photostability: The Impact of Light Energy

Scientific Rationale: The ICH Q1B guideline provides a clear framework for photostability testing. [15][16]Molecules containing aromatic rings and halogen substituents, such as [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid, are often susceptible to photolytic degradation. The energy from UV and visible light can be absorbed by the molecule's chromophores, promoting electrons to an excited state and initiating photochemical reactions. The most likely pathway is the homolytic cleavage of the C-Cl bond, which is weaker than C-H or C-C bonds, leading to radical intermediates that can trigger a cascade of further degradation.

Experimental Protocol: Photostability Testing (ICH Q1B)

  • Sample Preparation: Prepare solid-state samples of the API and solutions in a suitable solvent (~1 mg/mL). For each, prepare a "dark control" sample by wrapping the container in aluminum foil.

  • Exposure: Place the samples (unwrapped and dark controls) in a calibrated photostability chamber.

  • Conditions: Expose the samples to a light source conforming to ICH Q1B specifications, achieving an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter. [17]4. Analysis: After exposure, analyze both the light-exposed and dark control samples by HPLC. Significant degradation in the exposed sample compared to the control indicates photosensitivity.

Anticipated Photolytic Degradation Pathways

G parent [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid (Parent Molecule) p_dechloro De-chlorinated Radical Intermediate parent->p_dechloro hv (C-Cl Cleavage) p_benzyl_radical Benzyl Radical parent->p_benzyl_radical hv (C-N Cleavage) p_downstream Downstream Products p_dechloro->p_downstream p_benzyl_radical->p_downstream p_amine_radical Amine Radical

Potential photolytic degradation pathways.

Thermal Stability: The Effect of Heat

Scientific Rationale: Thermal degradation studies assess the stability of the drug substance when exposed to heat, which can occur during manufacturing (e.g., drying) or storage in hot climates. [2]For [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid, the primary concern under dry heat would be potential decarboxylation, although this typically requires high temperatures. In the presence of moisture, thermal stress will simply accelerate the hydrolytic degradation pathways previously discussed.

Experimental Protocol: Thermal Stress Testing

  • Solid State: Place a sample of the solid API in a controlled temperature oven at 80°C for a specified period (e.g., 7 days).

  • Solution State: Prepare a solution of the API (~1 mg/mL) in a suitable solvent and store it at 60°C, protected from light.

  • Analysis: Analyze the stressed samples against a control sample stored at the recommended storage condition (e.g., 2-8°C or room temperature). Solid samples should be dissolved in a suitable diluent before HPLC analysis.

The Cornerstone: A Stability-Indicating Analytical Method

Core Principles: None of the above analysis is possible without a robust, stability-indicating analytical method. This is an analytical procedure that can accurately quantify the parent API and separate it from all potential process impurities and degradation products without interference. [18][19]High-Performance Liquid Chromatography with a Photodiode Array (PDA) detector is the industry standard for this purpose. [20][21] Method Development Workflow

G cluster_dev Method Development cluster_val Method Validation start Define Method Goals (Separate API from Degradants) screen Screen Columns & Mobile Phases (e.g., C18, Phenyl-Hexyl) start->screen optimize Optimize Gradient, Flow Rate, Temp. screen->optimize inject Inject Stressed Samples (Forced Degradation Cocktail) optimize->inject check Check for Peak Purity (PDA) & Resolution > 2.0 inject->check validate Full Validation (ICH Q2) (Specificity, Linearity, Accuracy, etc.) check->validate

Workflow for developing a stability-indicating HPLC method.

Summary of Stability Profile and Strategic Recommendations

This section would be populated with the actual experimental data. Below is a template for summarizing the findings.

Stress ConditionReagent/ParametersObserved Degradation (%)Major Degradants Formed
Acid Hydrolysis 0.1 M HCl, 60°Ce.g., ~15%e.g., 2-Chlorobenzyl alcohol, Cyclopropylamino-acetic acid
Base Hydrolysis 0.1 M NaOH, 60°Ce.g., < 2%e.g., None significant
Oxidation 3% H₂O₂, RTe.g., ~18%e.g., N-Oxide derivative
Photolysis ICH Q1Be.g., ~25% (solution)e.g., De-chlorinated species
Thermal (Solid) 80°C, 7 dayse.g., < 1%e.g., None significant

Expert Insights & Recommendations:

  • Formulation Strategy: The molecule shows significant degradation under acidic and oxidative conditions. Therefore, the formulation should be buffered to a pH range where the molecule is most stable (likely near neutral or slightly basic, pending full pH-rate profile study). The inclusion of an antioxidant (e.g., sodium metabisulfite) should be considered to mitigate oxidative degradation.

  • Packaging and Storage: Significant photosensitivity, particularly in solution, mandates the use of light-protective primary packaging, such as amber vials or opaque containers. [2][22]* Manufacturing Process: Care should be taken to avoid high temperatures for prolonged periods, especially in aqueous solutions. The use of excipients known to contain reactive peroxide impurities should be carefully evaluated and controlled.

This comprehensive stability profile provides a clear roadmap for the continued development of [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid, enabling a proactive, science-driven approach to creating a robust and safe pharmaceutical product.

References

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

  • Atlas-Mts. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Sharp Clinical. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Hussain, A. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]

  • Pharma Growth Hub. (2023). ICH Q1B: Complete Guide to Photostability Testing. YouTube. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • Talari, Y., & Reddy, M. S. (2023). A brief study on forced degradation studies with regulatory guidance. International Journal of Health and Allied Sciences.
  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. Journal of Pharmaceutical Sciences and Research.
  • Patel, K. (2023). Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. RJPN. [Link]

  • Shah, B. P., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Quora. (2021). What is the standard pH of carboxylic acids?. [Link]

  • Heriot-Watt University. Degradation of amine-based solvents in CO2 capture process by chemical absorption.
  • International Journal of Scientific Development and Research. (2021). Stability indicating study by using different analytical techniques.
  • Bogardus, J. B. (1983). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences. [Link]

  • Lusi, A., et al. (2023). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate... ACS Omega. [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

  • Mitch, W. A., et al. (2018). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology. [Link]

  • Chemistry LibreTexts. (2023). Acidity of Carboxylic Acids. [Link]

  • Save My Exams. (2024). Relative Acidities of Carboxylic Acids, Phenols & Alcohols. [Link]

  • He, Z., et al. (1995). Stereochemistry of benzylamine oxidation by copper amine oxidases. Biochemistry. [Link]

  • Chemistry LibreTexts. (2020). 19.9 Acidity of Carboxylic Acids and Phenols. [Link]

  • Imada, Y., et al. (2016). Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. The Journal of Organic Chemistry. [Link]

  • It's Dr. Dan. (2023). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps!. YouTube. [Link]

  • OChemSimplified. (2019). mechanism of amide hydrolysis. YouTube. [Link]

  • Wang, F., et al. (2011). Lewis acid-catalyzed oxidation of benzylamines to benzamides. Chemical Communications. [Link]

  • Wang, C., et al. (2010). CuO-Al2O3 catalyzed oxidation of primary benzylamines and secondary dibenzylamines to N-benzylbenzaldimines.
  • Wikipedia. Cyclopropylamine. [Link]

  • Al-Absi, R. S., et al. (2024). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. International Journal of Molecular Sciences. [Link]

  • Loba Chemie. CYCLOPROPYLAMINE. [Link]

  • ABL Technology. 2-((4-Chlorobenzyl)(cyclopropyl)amino)acetic acid, 97% Purity. [Link]

  • PubChem. Cyclopropylamine. [Link]

  • Havale, S. H., et al. (2015).
  • PubChem. 2-[Benzyl(phenyl)amino]acetic acid. [Link]

  • PubChem. {(3-Chlorobenzyl)[(5-{[(3,3-Diphenylpropyl)amino]sulfonyl}-2-Thienyl)methyl]amino}(Oxo)acetic Acid. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2015). Synthesis Characterization and Antimicrobial Studies of New Novel Derivatives of 2-Amino- 6-Methylbenzothiazole.
  • Farmacia Journal. (2016). SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS.
  • Carl ROTH. Safety Data Sheet: Alkylbenzyl dimethyl ammonium chloride. [Link]

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Metabolic Pathways Involving [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic pathways, experimental characterization, and mechanistic considerations for [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid (systematically referred to as N-(2-Chlorobenzyl)-N-cyclopropylglycine ).

This compound represents a critical structural scaffold in medicinal chemistry, particularly within the development of Glycine Transporter Type 1 (GlyT1) inhibitors and as a model for studying the metabolic stability of N-cyclopropyl-N-benzylamine derivatives.

Introduction & Chemical Context

[(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid is a glycine derivative characterized by a secondary amine substituted with a cyclopropyl group and a 2-chlorobenzyl moiety . This structural motif is significant in drug discovery for two primary reasons:

  • GlyT1 Inhibition: The N-substituted glycine core is a pharmacophore for GlyT1 inhibitors (e.g., sarcosine derivatives), which are investigated for treating schizophrenia and cognitive impairment.

  • Metabolic Liability: The presence of a cyclopropyl amine and a carboxylic acid introduces specific metabolic challenges, including mechanism-based inactivation (MBI) of Cytochrome P450 enzymes and the formation of reactive acyl glucuronides.

Chemical Structure & Properties[1][2]
  • IUPAC Name: 2-[cyclopropyl(2-chlorobenzyl)amino]acetic acid

  • Molecular Formula: C₁₂H₁₄ClNO₂

  • Key Functional Groups:

    • Carboxylic Acid: Site for Phase II conjugation (glucuronidation).

    • Tertiary Amine (N-substituted): Site for N-dealkylation and N-oxidation.

    • Cyclopropyl Group: Potential site for radical ring opening (CYP inactivation).

    • 2-Chlorophenyl Ring: Lipophilic moiety, site for Phase I hydroxylation.

Detailed Metabolic Pathways

The metabolism of [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid proceeds through two distinct phases: Phase I (Oxidative Functionalization) and Phase II (Conjugation) .

Phase I: Oxidative Modifications (CYP450-Mediated)
A. N-Dealkylation (Major Pathway)

The tertiary amine undergoes oxidative N-dealkylation, primarily mediated by CYP3A4 and CYP2D6 . This involves hydroxylation at the


-carbon adjacent to the nitrogen, followed by hemiaminal collapse.
  • Pathway 1 (N-De-cyclopropylation): Hydroxylation of the cyclopropyl

    
    -carbon leads to the release of cyclopropanone (which may hydrate to 1-hydroxycyclopropan-1-ol) and the formation of N-(2-chlorobenzyl)glycine .
    
  • Pathway 2 (N-De-benzylation): Hydroxylation of the benzylic carbon leads to the release of 2-chlorobenzaldehyde and the formation of N-cyclopropylglycine .

B. Aromatic Hydroxylation

The 2-chlorophenyl ring is subject to oxidative attack. The chlorine substituent at the ortho position sterically hinders metabolism at the C2 and C3 positions.

  • Regioselectivity: Hydroxylation is predicted to occur predominantly at the para-position (C4) relative to the methylene bridge, yielding 4-hydroxy-2-chlorobenzyl derivatives .

  • Enzymes: Likely mediated by CYP2C9 and CYP3A4 .

C. Cyclopropyl Amine Activation (Mechanism-Based Inactivation)

A critical, non-canonical pathway involves the Single Electron Transfer (SET) oxidation of the nitrogen lone pair by the heme iron of CYP450s (specifically CYP2D6 ).

  • Mechanism: The resulting aminium radical cation can trigger the homolytic opening of the strained cyclopropyl ring.

  • Consequence: The opened radical species can covalently bind to the heme porphyrin, leading to suicide inhibition (irreversible inactivation) of the enzyme. This is a known liability of cyclopropylamine-containing drugs.

Phase II: Conjugation Reactions
A. Acyl Glucuronidation (Major Pathway)

The carboxylic acid moiety is a direct substrate for UDP-glucuronosyltransferases (UGTs).

  • Reaction: Formation of the 1-O-acyl glucuronide conjugate.

  • Enzymes: UGT1A1 , UGT1A9 , and UGT2B7 .

  • Risk Factor: Acyl glucuronides are potentially reactive electrophiles capable of transacylating proteins, which can lead to idiosyncratic drug-induced liver injury (DILI).

B. Amino Acid Conjugation

The carboxylic acid may be activated by Acyl-CoA synthetases and conjugated with glycine or taurine , primarily in the mitochondrial matrix of hepatocytes.

Visualization of Metabolic Pathways

The following diagram illustrates the primary metabolic fate of [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid, highlighting the divergence between bioactivation and clearance pathways.

MetabolicPathways Parent [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid (Parent Drug) N_De_Cyclo N-(2-Chlorobenzyl)glycine (N-Dealkylation) Parent->N_De_Cyclo CYP3A4/2D6 (- Cyclopropanone) N_De_Benzyl N-Cyclopropylglycine (N-Dealkylation) Parent->N_De_Benzyl CYP3A4 (- 2-Cl-Benzaldehyde) Aryl_OH 4-Hydroxy-2-chlorobenzyl metabolite (Aromatic Hydroxylation) Parent->Aryl_OH CYP2C9/3A4 Radical_Cat Aminium Radical Cation (Reactive Intermediate) Parent->Radical_Cat CYP2D6 (SET Oxidation) Acyl_Gluc 1-O-Acyl Glucuronide (Conjugation) Parent->Acyl_Gluc UGT1A1/1A9/2B7 Gly_Conj Amino Acid Conjugate (Glycine/Taurine) Parent->Gly_Conj Acyl-CoA Synthetase + Glycine N-Acyltransferase Heme_Adduct CYP Heme Adduct (Enzyme Inactivation) Radical_Cat->Heme_Adduct Ring Opening & Covalent Binding

Figure 1: Predicted metabolic map for [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid, showing Phase I oxidation, Phase II conjugation, and potential bioactivation pathways.

Experimental Protocols for Metabolic Characterization

To validate the pathways described above, the following experimental workflows are recommended. These protocols are designed to ensure data integrity and reproducibility.

Protocol A: In Vitro Metabolic Stability & Metabolite ID

Objective: Determine intrinsic clearance (


) and identify major metabolites.
  • Incubation System:

    • Use pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein) or Cryopreserved Human Hepatocytes (

      
       cells/mL).
      
    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactors: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl₂).

    • Substrate Concentration: 1 µM (for clearance) and 10 µM (for metabolite ID).

  • Procedure:

    • Pre-incubate microsomes/hepatocytes with substrate for 5 min at 37°C.

    • Initiate reaction by adding NADPH (or cofactor mix).

    • Sample at time points: 0, 5, 15, 30, 45, 60 min.

    • Quench: Add 3 volumes of ice-cold Acetonitrile containing internal standard (e.g., Warfarin or Tolbutamide).

    • Centrifuge at 4,000 rpm for 20 min at 4°C.

  • Analysis (LC-MS/MS):

    • Instrument: Q-Exactive Orbitrap or Triple Quadrupole MS.

    • Column: C18 Reverse Phase (e.g., Waters HSS T3, 1.8 µm).

    • Mobile Phase: (A) 0.1% Formic Acid in Water, (B) 0.1% Formic Acid in Acetonitrile.

    • Detection: Full Scan / Data-Dependent MS2 (ddMS2) to capture fragmentation patterns of metabolites.

Protocol B: Assessment of Mechanism-Based Inactivation (MBI)

Objective: Evaluate if the cyclopropyl amine moiety causes irreversible inhibition of CYP enzymes (specifically CYP2D6).

  • IC₅₀ Shift Assay:

    • Prepare two sets of incubations with HLM and the test compound (0–50 µM).

    • Set 1 (+NADPH): Pre-incubate compound with HLM and NADPH for 30 min (allows inactivation to occur).

    • Set 2 (-NADPH): Pre-incubate compound with HLM without NADPH for 30 min.

    • Dilution Step: Dilute both sets 1:10 into a secondary incubation containing the specific CYP probe substrate (e.g., Dextromethorphan for CYP2D6).

    • Readout: Measure the formation of the probe metabolite (Dextrorphan).

    • Interpretation: A significant decrease in IC₅₀ in the +NADPH pre-incubation compared to -NADPH indicates Mechanism-Based Inactivation (

      
      -fold).
      

Quantitative Data Summary (Predicted)

ParameterPredicted Value/OutcomeRationale
Metabolic Stability Moderate (

min in HLM)
Lipophilic benzyl group drives CYP affinity; carboxylic acid limits cell permeability slightly.
Major Metabolite Acyl GlucuronideCarboxylic acid is the most accessible site for conjugation.
CYP Inhibition Potential MBI of CYP2D6Cyclopropyl amine structural alert.
Reactive Species Acyl Glucuronide & Radical CationDual risk from acid moiety (protein binding) and amine oxidation (heme binding).

References

  • Hollenberg, P. F., et al. (2008). "Mechanism-based inactivation of cytochrome P450 by cyclopropylamines." Current Drug Metabolism, 9(4), 305-315. Link

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Shipkova, M., et al. (2003). "Acyl glucuronide drug metabolites: Toxicological implications." Clinical Pharmacokinetics, 42(4), 371-394. Link

  • Guengerich, F. P. (2001). "Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity." Chemical Research in Toxicology, 14(6), 611-650. Link

  • PubChem Compound Summary. "2-((3-Chlorobenzyl)(cyclopropyl)amino)acetic acid" (Isomer Reference). National Center for Biotechnology Information. Link

Methodological & Application

Application Note: A Robust HPLC Method for the Detection and Quantification of [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, step-by-step protocol for the development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate detection and quantification of [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid. This molecule, possessing acidic, aromatic, and chiral characteristics, requires a systematic approach to achieve optimal separation, peak symmetry, and sensitivity. This guide is intended for researchers, scientists, and professionals in drug development, providing both the foundational principles and practical steps for robust HPLC analysis. The methodology outlined herein adheres to the principles of scientific integrity and is designed to be a self-validating system, grounded in authoritative standards from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Introduction: Understanding the Analyte and the Analytical Challenge

[(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid is a multifaceted molecule presenting several key characteristics that inform the HPLC method development strategy. Its structure comprises a carboxylic acid group, a tertiary amine, a cyclopropyl moiety, and a 2-chlorobenzyl group. The presence of both an acidic (carboxylic acid) and a basic (tertiary amine) functional group makes the molecule zwitterionic in nature. The molecule also contains a chiral center at the carbon atom of the acetic acid moiety bonded to the nitrogen, necessitating consideration for chiral separation if the analysis of individual enantiomers is required.

A successful HPLC method must address the following:

  • Control of Ionization: The presence of both acidic and basic functional groups means that the analyte's charge state is highly dependent on the mobile phase pH. For reproducible retention and good peak shape in reverse-phase chromatography, it is crucial to suppress the ionization of the carboxylic acid group.

  • Chromatographic Selectivity: The method must be able to separate the analyte of interest from potential impurities, degradation products, or other components in the sample matrix.

  • Sensitivity and Linearity: The method must be sensitive enough to detect the analyte at relevant concentrations and provide a linear response for accurate quantification.

  • Potential for Enantiomeric Separation: Given the chiral nature of the molecule, a discussion of strategies for chiral separation is pertinent for stereospecific analysis.

Predicted Physicochemical Properties of [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid

PropertyPredicted Value/RangeImplication for HPLC Method Development
pKa (acidic) ~3.5 - 4.5The carboxylic acid group is weakly acidic. To ensure it is in its neutral, protonated form for consistent retention on a C18 column, the mobile phase pH should be at least 1.5-2 pH units below the pKa. A mobile phase pH of 2.5 is a good starting point.
pKa (basic) ~8.5 - 9.5The tertiary amine is basic. At a low mobile phase pH (e.g., 2.5), the amine group will be protonated (positively charged).
logP ~2.5 - 3.5The predicted octanol-water partition coefficient suggests moderate lipophilicity, making the compound well-suited for reverse-phase HPLC.
UV Absorption (λmax) ~220 nm and ~270 nmThe 2-chlorobenzyl chromophore is expected to have a primary absorption maximum around 220 nm and a secondary, weaker absorption around 270 nm. Detection at 220 nm will likely provide higher sensitivity.

HPLC Method Development Strategy: A Systematic Approach

The development of a robust HPLC method follows a logical progression from initial screening to fine-tuning of chromatographic parameters.

Caption: A systematic workflow for HPLC method development.

Initial Method Screening

The goal of the initial screening is to identify a suitable column and mobile phase that provides retention and a reasonable peak shape for the analyte.

3.1.1. Column Selection

A C18 (octadecylsilyl) stationary phase is the recommended starting point due to the moderate lipophilicity of the analyte. A standard column dimension of 4.6 x 150 mm with a 5 µm particle size is appropriate for initial development.

3.1.2. Mobile Phase Selection

  • Aqueous Component (Solvent A): Deionized water with an acidic modifier to control the pH. A 0.1% solution of trifluoroacetic acid (TFA) or formic acid in water is recommended to maintain a pH of approximately 2.5. This ensures the carboxylic acid is protonated and minimizes peak tailing that can result from interactions between the protonated amine and residual silanols on the stationary phase.

  • Organic Component (Solvent B): Acetonitrile is a good first choice for the organic modifier due to its low viscosity and UV transparency. Methanol can be evaluated as an alternative, as it may offer different selectivity.

  • Initial Gradient: A generic gradient is employed to elute the analyte and any impurities within a reasonable time.

Table 1: Initial Screening Conditions

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmGood retention for moderately lipophilic compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid in WaterSuppresses ionization of the carboxylic acid and minimizes silanol interactions.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% to 95% B in 20 minutesTo ensure elution of the analyte and any potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times.
Detection Wavelength 220 nmExpected λmax for high sensitivity.
Injection Volume 10 µLA standard volume for initial screening.
Optimization of Chromatographic Parameters

Once the analyte is retained and eluted with a reasonable peak shape, the method can be optimized for resolution, peak symmetry, and analysis time.

Optimization cluster_0 Key Optimization Parameters Mobile Phase pH Mobile Phase pH Organic Modifier Organic Modifier Mobile Phase pH->Organic Modifier Selectivity Gradient Slope Gradient Slope Organic Modifier->Gradient Slope Resolution & Time Column Temperature Column Temperature Gradient Slope->Column Temperature Retention & Peak Shape Optimized Method Optimized Method Column Temperature->Optimized Method Initial Method Initial Method Initial Method->Mobile Phase pH Peak Shape

Caption: Interplay of key parameters in HPLC method optimization.

3.2.1. Mobile Phase pH

While a pH of ~2.5 is a good starting point, slight adjustments can be made to improve peak shape. It is critical to stay at least 1.5 pH units below the pKa of the carboxylic acid to maintain its neutral state.

3.2.2. Organic Modifier

If co-eluting impurities are present, switching the organic modifier from acetonitrile to methanol (or using a mixture) can alter the selectivity of the separation.

3.2.3. Gradient Slope

The gradient can be tailored to improve the resolution between the analyte and closely eluting impurities. A shallower gradient around the elution time of the analyte will increase the separation between peaks.

3.2.4. Column Temperature

Increasing the column temperature can decrease the mobile phase viscosity, leading to lower backpressure and potentially sharper peaks. It can also affect the selectivity of the separation. A temperature in the range of 25-40 °C should be investigated.

Considerations for Chiral Separation

If the analysis of individual enantiomers of [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid is required, a chiral separation method must be developed. Direct chiral separation using a chiral stationary phase (CSP) is the most common approach in HPLC[1][2].

Recommended Chiral Stationary Phases for Screening:

  • Polysaccharide-based CSPs: Columns such as those with cellulose or amylose derivatives are highly versatile and effective for a wide range of chiral compounds[3].

  • Macrocyclic glycopeptide-based CSPs: These are particularly effective for the separation of underivatized amino acids and can be operated in both reversed-phase and polar organic modes[4][5].

The mobile phase for chiral separations often consists of a non-polar solvent like hexane or heptane with a polar alcohol modifier such as isopropanol or ethanol. Small amounts of an acidic or basic additive may be required to improve peak shape and resolution.

Protocol: Final HPLC Method and Validation

The following protocol is a proposed final method based on the development strategy. This method should be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose[6][7][8][9][10].

Final Recommended HPLC Conditions

Table 2: Final HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% to 70% B over 15 minutes, then to 95% B in 2 minutes, hold for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 220 nm
Injection Volume 5 µL
Method Validation Protocol

The validation of the analytical method should be performed in accordance with ICH Q2(R2) and USP General Chapter <621> guidelines[6][7][8][9][10][11][12].

4.2.1. Specificity

The specificity of the method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by:

  • Analyzing a placebo (matrix without the analyte).

  • Spiking the analyte with known impurities or degradation products to demonstrate resolution.

  • Peak purity analysis using a photodiode array (PDA) detector.

4.2.2. Linearity

The linearity of the method should be established across a range of concentrations that are representative of the intended application.

  • Prepare at least five standard solutions of [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

4.2.3. Accuracy

Accuracy is the closeness of the test results to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each).

  • This can be determined by recovery studies, where a known amount of the analyte is added to a placebo matrix.

  • The percentage recovery should be calculated. Acceptance criteria are typically between 98.0% and 102.0%.

4.2.4. Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is assessed by performing at least six replicate injections of the 100% concentration standard. The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision): The precision within the same laboratory, but on different days, with different analysts, and/or different equipment. The RSD between the results from the different conditions should be ≤ 2.0%.

4.2.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be estimated based on the signal-to-noise ratio (typically 3:1).

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be estimated based on the signal-to-noise ratio (typically 10:1).

4.2.6. Robustness

The robustness of the method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Vary parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • The effect on the retention time, peak area, and peak shape should be evaluated against the system suitability criteria.

4.2.7. System Suitability

System suitability testing is an integral part of the analytical procedure. It is used to verify that the chromatographic system is adequate for the intended analysis.

  • Inject a standard solution multiple times (e.g., five or six replicates).

  • Calculate the RSD of the peak area and retention time.

  • Determine the theoretical plates (N) and tailing factor (T) for the analyte peak.

Table 3: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
RSD of Peak Area ≤ 2.0% (for n=6)
RSD of Retention Time ≤ 1.0% (for n=6)

Conclusion

This application note provides a comprehensive and systematic guide for the development and validation of a robust RP-HPLC method for the analysis of [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid. By understanding the physicochemical properties of the analyte and following a logical method development workflow, a selective, sensitive, and reliable analytical method can be established. The principles and protocols outlined herein are grounded in established scientific and regulatory standards, ensuring the generation of high-quality, defensible data for research and drug development applications.

References

  • International Council for Harmonisation. ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). 2023. [Link]

  • MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • European Medicines Agency. ICH Q2(R2) validation of analytical procedures - Scientific guideline. [Link]

  • TDG. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • Phenomenex. USP Chapter 621: Overview & Key Points. [Link]

  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • National Center for Biotechnology Information. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. [Link]

  • SpectraBase. 2-[(p-Chlorobenzyl)thio]-1,4,5,6-tetrahydropyrimidine, monohydrochloride - Optional[UV-VIS] - Spectrum. [Link]

  • Collaborative Drug Discovery, Inc. Log P Calculated by CDD Vault During Chemical Registration. [Link]

  • National Center for Biotechnology Information. Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. [Link]

  • NIST. 2-Chlorobenzyl cyanide. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • National Center for Biotechnology Information. 2-Chlorobenzyl alcohol. [Link]

  • National Center for Biotechnology Information. HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review. [Link]

Sources

Extraction and isolation techniques for [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Topic: Extraction and Isolation Techniques for [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid

Audience: Researchers, scientists, and drug development professionals.

Foreword by the Senior Application Scientist

The successful synthesis of a novel chemical entity is merely the first step in its journey toward application. The true challenge, and where scientific rigor is paramount, lies in its purification. [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid, a molecule possessing a confluence of functional groups—a carboxylic acid, a tertiary amine, and a halogenated aromatic ring—presents a unique and instructive case study in purification science. Its structure demands a multi-faceted approach, moving beyond rudimentary protocols to a rationally designed purification cascade.

This guide is structured not as a rigid set of instructions, but as a strategic workflow. We will begin with fundamental, cost-effective bulk extraction methods and progressively refine our approach to achieve the high purity demanded by pharmaceutical and research applications. Each protocol is presented with an emphasis on the underlying chemical principles, empowering you, the researcher, to not only replicate the steps but to adapt and troubleshoot them for your specific context. Our objective is to transform the crude, heterogeneous output of a chemical reaction into a well-characterized, highly pure compound, ready for downstream analysis and development.

Foundational Analysis: Physicochemical Properties

Understanding the molecule's inherent properties is the cornerstone of designing an effective purification strategy. The structure of [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid dictates its behavior in different solvent systems and pH environments.

  • Acidic Moiety: The carboxylic acid group (-COOH) is the primary handle for pH-mediated extraction techniques. Its acidic proton can be removed by a base, forming a water-soluble carboxylate salt.

  • Tertiary Amine: The nitrogen atom is a weak base. While less influential than the carboxylic acid, its presence contributes to the molecule's overall polarity and potential for interaction with different chromatographic stationary phases.

  • Hydrophobic Regions: The 2-chlorobenzyl group and the cyclopropyl ring impart significant non-polar character, influencing solubility in organic solvents and retention in reversed-phase chromatography.

These features allow us to employ a range of separation techniques based on differential solubility and partitioning.

Table 1: Predicted Physicochemical Properties of [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid

PropertyPredicted ValueImplication for Purification
Molecular Weight~253.7 g/mol Standard for small molecule purification; no special handling required.
pKa (acidic)~3.5 - 4.5The carboxylic acid can be deprotonated with weak bases (e.g., NaHCO₃).
pKa (basic)~4.0 - 5.0The tertiary amine is a very weak base; protonation requires strongly acidic conditions.
XLogP3-AA~2.5 - 3.5Moderately hydrophobic; soluble in many organic solvents, with limited water solubility in its neutral form.

Primary Extraction from Crude Reaction Mixtures

The initial goal is to separate the target compound from unreacted starting materials, catalysts, and major byproducts. The choice between liquid-liquid extraction and solid-phase extraction often depends on the scale, complexity of the mixture, and available resources.

Protocol 2.1: pH-Mediated Liquid-Liquid Extraction (LLE)

This classical acid-base extraction technique is robust, scalable, and highly effective for separating acidic compounds from neutral or basic impurities.[1][2][3] The core principle is to manipulate the compound's solubility by changing the pH of the aqueous phase.[3][4]

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM). A typical starting volume would be 10-20 mL of solvent per gram of crude material.

  • Basic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.[3]

    • Causality Explanation: The weak base (bicarbonate) deprotonates the acidic carboxylic acid group, forming the highly water-soluble sodium carboxylate salt. This salt partitions into the aqueous layer, while neutral and basic impurities remain in the organic layer.[1][5]

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean flask.

  • Re-extraction (Optional but Recommended): To maximize recovery, extract the organic layer again with a fresh portion of saturated NaHCO₃ solution. Combine this aqueous extract with the first one.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 3M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is ~2 (confirm with pH paper). The target compound will precipitate out as a solid.

    • Causality Explanation: Re-protonating the carboxylate salt with a strong acid regenerates the neutral carboxylic acid, which has low water solubility and thus precipitates.[1][2]

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove residual inorganic salts.

  • Drying: Dry the isolated solid under vacuum to a constant weight.

LLE_Workflow cluster_start Initial State cluster_process Extraction Process cluster_outputs Outputs crude Crude Mixture (Target Acid + Impurities) dissolve Dissolve in Organic Solvent (e.g., EtOAc) crude->dissolve add_base Wash with aq. NaHCO₃ dissolve->add_base separate Separate Layers add_base->separate acidify Acidify Aqueous Layer with HCl (pH ~2) separate->acidify Aqueous Phase (contains target salt) impurities Organic Layer: Neutral/Basic Impurities separate->impurities Organic Phase filter Filter & Dry acidify->filter product Purified Solid Product filter->product

Caption: Workflow for pH-mediated liquid-liquid extraction.

Protocol 2.2: Solid-Phase Extraction (SPE)

SPE is an excellent alternative to LLE, especially for smaller scales or complex matrices, as it can offer cleaner extracts and avoid issues like emulsion formation.[6] A mixed-mode sorbent combining anion exchange and reversed-phase properties is ideal for this molecule.[7][8]

  • Sorbent Selection: Choose a mixed-mode strong anion exchange (SAX) polymeric sorbent.

  • Column Conditioning: Condition the SPE cartridge by passing 2-3 column volumes of methanol, followed by 2-3 column volumes of deionized water, and finally 2-3 column volumes of a conditioning buffer (e.g., 25 mM ammonium acetate, pH 7.0). Do not allow the sorbent bed to go dry.

    • Causality Explanation: Conditioning solvates the polymer chains and activates the functional groups (both hydrophobic and ion-exchange) for optimal analyte retention.[7]

  • Sample Loading: Dissolve the crude sample in a minimal amount of a water-miscible solvent (e.g., methanol, acetonitrile) and dilute with the conditioning buffer. The final pH should be between 6 and 7. Load the sample onto the conditioned cartridge at a slow, steady flow rate.

    • Causality Explanation: At this pH, the carboxylic acid is deprotonated (negatively charged) and will be retained by the positively charged anion exchange sites. The hydrophobic parts of the molecule will also interact with the polymer backbone. Neutral impurities may be weakly retained by hydrophobic interactions, while cationic impurities will pass through.

  • Washing: Wash the cartridge with 2-3 column volumes of the conditioning buffer to remove weakly bound impurities. Follow with a wash using a mild organic solvent (e.g., 5-10% methanol in water) to elute hydrophobically-bound neutral impurities.

  • Elution: Elute the target compound by passing 2-3 column volumes of an acidic elution solvent, such as 5% formic acid or acetic acid in methanol.

    • Causality Explanation: The acidic eluent neutralizes the negatively charged carboxylate, disrupting its interaction with the anion exchange sorbent. The organic solvent (methanol) simultaneously disrupts the hydrophobic interactions, releasing the purified compound from the cartridge.[7]

  • Solvent Removal: Evaporate the eluate to dryness under reduced pressure (e.g., using a rotary evaporator or nitrogen stream) to yield the purified compound.

SPE_Workflow start SPE Cartridge (Mixed-Mode SAX) condition 1. Condition (Methanol, Water, Buffer) start->condition load 2. Load Sample (Crude Mixture, pH ~7) condition->load wash1 3. Wash 1 (Buffer @ pH 7) load->wash1 Unretained Impurities wash2 4. Wash 2 (5% MeOH in Water) wash1->wash2 waste1 Waste wash1->waste1 elute 5. Elute (5% Formic Acid in MeOH) wash2->elute waste2 Waste (Neutral Impurities) wash2->waste2 collect Collect & Evaporate elute->collect product Purified Product collect->product

Caption: Step-by-step workflow for Solid-Phase Extraction.

High-Purity Isolation and Final Polishing

After initial extraction, trace impurities may remain. Preparative HPLC and recrystallization are employed to achieve the high purity (>98%) required for most applications.

Protocol 3.1: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is a powerful technique for isolating target compounds with high purity, making it essential in pharmaceutical development and chemical R&D.[9][10][11] The process involves scaling up an analytical HPLC method.

  • Analytical Method Development:

    • Column: Start with a standard analytical reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A typical mobile phase would be a gradient of Acetonitrile (ACN) and Water, both containing an acid modifier like 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid. The acid modifier ensures the carboxylic acid remains protonated and produces sharp peaks.

    • Optimization: Run several gradients to find conditions that provide good separation between the main peak and any impurities. Aim for a resolution (Rs) > 1.5.

  • Scale-Up:

    • Column Selection: Select a preparative column with the same stationary phase chemistry but a larger diameter (e.g., 21.2 mm or 50 mm).

    • Flow Rate & Injection Volume: Scale the flow rate and injection volume geometrically based on the cross-sectional area of the preparative column relative to the analytical column.

    • Sample Preparation: Dissolve the semi-purified compound from the extraction step in a suitable solvent (ideally the initial mobile phase) at a high concentration. Filter the solution through a 0.45 µm filter before injection.

  • Purification Run & Fraction Collection:

    • Perform the injection on the preparative HPLC system.[12]

    • Collect fractions corresponding to the target peak using an automated fraction collector, triggered by UV absorbance.

  • Post-Run Processing:

    • Analyze the collected fractions for purity using the initial analytical HPLC method.

    • Pool the pure fractions (>98% purity).

    • Remove the mobile phase solvents via rotary evaporation to yield the highly purified product.

Table 2: Example HPLC Method Development Parameters

ParameterAnalytical ScalePreparative Scale (Example)Rationale
ColumnC18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 5 µmSame chemistry for predictable separation; larger diameter for higher loading.[9]
Mobile Phase A0.1% TFA in Water0.1% TFA in WaterAcid modifier ensures consistent protonation state and good peak shape.
Mobile Phase B0.1% TFA in ACN0.1% TFA in ACNAcetonitrile is a common organic modifier for reversed-phase HPLC.
Flow Rate1.0 mL/min21.2 mL/minFlow rate is scaled by the ratio of the column radii squared: (10.6²/2.3²) ≈ 21.2.
Injection Vol.10 µL~200-500 µLInjection volume is increased significantly for preparative scale.
Gradient20-80% B over 15 min20-80% B over 15 minGradient is kept the same to maintain selectivity.
Protocol 3.2: Recrystallization

Recrystallization is the definitive method for obtaining a compound in its most stable and pure crystalline form. It relies on the principle of differential solubility of the compound and its impurities in a solvent at different temperatures.

  • Solvent Selection: The key is to find a solvent (or solvent pair) in which the compound is highly soluble at high temperatures but sparingly soluble at room temperature or below.[13]

    • Test small amounts of the compound in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, heptane, water, or mixtures thereof). A good candidate will require heating to dissolve the compound completely.

  • Dissolution: Place the purified compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Avoid adding excessive solvent.

  • Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

    • Causality Explanation: As the solution cools, it becomes supersaturated with the target compound, which then crystallizes out, leaving the more soluble impurities behind in the solution (mother liquor).[13][14]

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to obtain the final, high-purity product.

Overall Purification Strategy

The following diagram illustrates the logical flow from a crude reaction mixture to a final, highly purified product, integrating the techniques described above.

Full_Strategy cluster_extraction Bulk Extraction (Purity: 80-95%) cluster_chromatography High-Purity Isolation (Purity: >98%) cluster_final Final Polishing (Purity: >99.5%) crude Crude Reaction Mixture lle Liquid-Liquid Extraction (Acid-Base) crude->lle spe Solid-Phase Extraction crude->spe purity_check1 Purity Check (TLC, LC-MS) lle->purity_check1 spe->purity_check1 hplc Preparative HPLC purity_check2 Purity Check (Analytical HPLC) hplc->purity_check2 recrystal Recrystallization final_product Final Pure Compound recrystal->final_product purity_check1->hplc purity_check2->recrystal

Caption: Integrated strategy for purification of the target compound.

References

  • Hennion, M. C. (1999). Solid-phase extraction: method development, sorbents, and clinical applications. Journal of Chromatography A, 856(1-2), 3-54. (Note: While the provided search result is a different specific study[7], this general reference covers the principles described. The specific study is: "Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices - PubMed". URL: [Link])

  • Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]

  • Google Patents. (1993). JPH0592102A - Crystallization method for organic acid or organic acid ester.
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]

  • Yuan, C., et al. (2012). Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid. Green Chemistry, 14(5), 1403-1410. URL: [Link]

  • Welch, C. J., et al. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development, 13(3), 403-407. URL: [Link]

  • AZoM. (2014). Separating Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Preparative HPLC Systems. Retrieved from [Link]

  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. Retrieved from [Link]

  • ResearchGate. (2013). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. Retrieved from [Link]

  • Taylor & Francis Online. (1998). Crystallization of Salts of Organic Acids from Non-Conventional Solvents. Retrieved from [Link]

  • Evotec. (n.d.). Preparative Chromatography. Retrieved from [Link]

  • Academia.edu. (n.d.). Simultaneous solid-phase extraction of acidic, neutral and basic pharmaceuticals from aqueous samples at ambient (neutral) pH and their determination by gas.... Retrieved from [Link]_

  • University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]

  • Agilent Technologies. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Retrieved from [Link]

  • wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]

  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Tiei Extraction. (2024). Amino Acid Extraction Process, Liquid-liquid Centrifugal Extraction Method. Retrieved from [Link]

  • Google Patents. (1987). US4684483A - Preparation of N-substituted amino acids.
  • UCL Discovery. (n.d.). Intensified liquid-liquid extraction of biomolecules using ionic liquids in small channels. Retrieved from [Link]

  • Google Patents. (1986). US4661606A - Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein.
  • Journal of Analytical Toxicology. (2002). Improved Solid-Phase Extraction Method for Systematic Toxicological Analysis in Biological Fluids. (Note: This is a general reference. The provided search result is a specific study. URL: [Link])

  • ResearchGate. (2023). Is it possible to extract amino acids from water using extraction?. Retrieved from [Link]

  • PubMed. (2004). Solvent extraction of amino acids into a room temperature ionic liquid with dicyclohexano-18-crown-6. Retrieved from [Link]

Sources

Application Note: Strategic Crystallization for the Purification of [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The purification of active pharmaceutical ingredients (APIs) is a critical step in drug development and manufacturing, directly impacting the safety, efficacy, and stability of the final drug product. Crystallization is a powerful and widely used technique for the purification of APIs, offering the ability to achieve high purity and control over the solid-state properties of the compound.[1] This application note provides a detailed guide to developing a robust crystallization process for [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid, a molecule featuring a carboxylic acid, a tertiary amine, a cyclopropyl group, and a substituted aromatic ring. The principles and protocols outlined herein are designed for researchers, scientists, and drug development professionals to establish an efficient and reproducible purification strategy.

The final step in API manufacturing is crucial, and a well-designed crystallization process ensures a consistent purity profile and desired particle characteristics.[2] This guide will delve into the rationale behind solvent selection, provide a comprehensive experimental protocol for solvent screening and crystallization, and offer troubleshooting advice for common challenges.

Rationale for Solvent Selection

The choice of solvent is paramount in developing a successful crystallization process.[2] An ideal crystallization solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures, creating a significant yield upon cooling. For [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid, its molecular structure suggests a moderate polarity. The presence of the carboxylic acid and tertiary amine moieties allows for hydrogen bonding, while the chlorobenzyl and cyclopropyl groups contribute to its organic character.

A systematic approach to solvent selection involves considering solvents with varying polarities and functional groups. A general rule of thumb is that solvents with functional groups similar to the compound of interest are often good solubilizers.[3] Given the acidic nature of the target molecule, the possibility of salt formation and its impact on crystallization should also be considered.[3]

Key Considerations for Solvent Selection:

  • Polarity Matching: A solvent system with a polarity that is fine-tuned to the target molecule is essential. This can often be achieved by using a mixture of solvents.[4]

  • Temperature-Dependent Solubility: A steep solubility curve is desirable to maximize yield upon cooling.

  • Impurities: The solvent should ideally have a high solubility for impurities at all temperatures, allowing them to remain in the mother liquor.

  • Polymorphism: The chosen solvent can influence the resulting crystal form (polymorph), which can have significant implications for the drug's stability and bioavailability.[1][2]

  • Safety and Environmental Impact: The toxicity, flammability, and environmental impact of the solvent are critical considerations, especially for large-scale production.[5]

Experimental Protocols

Solvent Screening Workflow

A systematic solvent screening process is the first step in developing a crystallization protocol. This involves testing the solubility of the crude [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid in a range of solvents at ambient and elevated temperatures.

Diagram: Solvent Screening and Crystallization Workflow

Crystallization_Workflow cluster_screening Solvent Screening cluster_crystallization Crystallization Protocol Screening_Start Start: Crude Compound Solvent_Selection Select Diverse Solvents Screening_Start->Solvent_Selection Solubility_Test Solubility Testing (Ambient & Elevated Temp.) Solvent_Selection->Solubility_Test Analyze_Results Analyze Solubility Data Solubility_Test->Analyze_Results Select_Candidates Select Candidate Solvents/ Solvent Systems Analyze_Results->Select_Candidates Dissolution Dissolution in Candidate Solvent (Heated) Select_Candidates->Dissolution Proceed with Promising Candidates Cooling Controlled Cooling Dissolution->Cooling Crystal_Formation Crystal Formation & Maturation Cooling->Crystal_Formation Isolation Isolation (Filtration) Crystal_Formation->Isolation Drying Drying Isolation->Drying Characterization Characterization (Purity, Yield, Form) Drying->Characterization

Caption: A generalized workflow for solvent screening and subsequent crystallization.

Step-by-Step Protocol for Solvent Screening:

  • Preparation: Place a small, known amount of the crude [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid (e.g., 10-20 mg) into several vials.

  • Solvent Addition: To each vial, add a different solvent from the suggested list in Table 1 in small, measured increments (e.g., 0.1 mL).

  • Ambient Temperature Solubility: After each addition, stir or sonicate the mixture at room temperature to assess solubility. Record the volume of solvent required to fully dissolve the compound. If it dissolves readily in a small volume, the solvent is likely too good for cooling crystallization.

  • Elevated Temperature Solubility: If the compound is poorly soluble at room temperature, heat the vial (e.g., to the boiling point of the solvent or a set temperature like 60 °C) and continue adding the solvent in increments until complete dissolution is achieved.

  • Cooling and Observation: Once dissolved at a higher temperature, allow the solution to cool slowly to room temperature, and then further cool in an ice bath. Observe for crystal formation. Note the quality and quantity of the crystals.

  • Analysis: Evaluate the results based on the amount of solvent needed for dissolution at high temperature versus the amount of precipitate formed upon cooling. A good solvent will dissolve the compound at a high temperature in a reasonable volume and yield a significant amount of crystals upon cooling.

Cooling Crystallization Protocol

Based on the results of the solvent screening, a promising solvent or solvent system is selected for a larger-scale crystallization. Cooling crystallization is a widely used technique for compounds with temperature-dependent solubility.[1]

Step-by-Step Protocol for Cooling Crystallization:

  • Dissolution: In a suitable flask, dissolve the crude [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid in the minimum amount of the chosen hot solvent. The temperature should be close to the boiling point of the solvent to ensure maximum solubility.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Controlled Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling generally leads to larger and purer crystals.[4] Rapid cooling can lead to the formation of smaller, less pure crystals.[]

  • Further Cooling: Once the solution has reached room temperature, place it in an ice bath or refrigerator to maximize the yield of the crystallized product.

  • Crystal Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Anti-Solvent Crystallization

This method is useful when a suitable single solvent for cooling crystallization cannot be found. It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (the anti-solvent) in which the compound is insoluble, causing it to precipitate.[1]

Step-by-Step Protocol for Anti-Solvent Crystallization:

  • Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent at room temperature.

  • Anti-Solvent Addition: Slowly add the anti-solvent to the solution with stirring. The addition should be slow to control the supersaturation and promote the growth of well-defined crystals.[2]

  • Observation: Continue adding the anti-solvent until the solution becomes turbid, indicating the onset of precipitation.

  • Maturation: Allow the mixture to stir for a period to allow the crystals to grow and mature.

  • Isolation and Drying: Isolate, wash, and dry the crystals as described in the cooling crystallization protocol.

Data Presentation: Solvent Properties

The selection of an appropriate solvent is a critical step in the crystallization process.[] The following table provides a list of common solvents with varying polarities that can be considered for the initial screening of [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid.

Table 1: Potential Solvents for Crystallization Screening

SolventBoiling Point (°C)Polarity IndexDielectric ConstantComments
Water10010.280.1May be suitable for salt formation or as an anti-solvent. Can be a good choice for polar compounds.[3]
Ethanol784.324.5A common protic solvent, often used in combination with other solvents.[5]
Isopropanol823.919.9Similar to ethanol but less polar.
Acetonitrile825.837.5A polar aprotic solvent. Compounds with aromatic rings can sometimes crystallize well from it.[7]
Acetone565.120.7A versatile polar aprotic solvent.[8]
Ethyl Acetate774.46.0A moderately polar solvent, often a good choice for organic compounds.[8]
Toluene1112.42.4A non-polar aromatic solvent, suitable for less polar compounds and can lead to good crystal formation.[3][5]
Heptane/Hexane98/69~0.1~2.0Non-polar solvents, likely to be used as anti-solvents.

Troubleshooting Common Crystallization Issues

Several challenges can arise during the crystallization process. Understanding the underlying causes can help in developing effective solutions.

  • Oiling Out: This occurs when the compound separates from the solution as a liquid rather than a solid. This can be addressed by adjusting the polarity of the solvent system, reducing the cooling rate, or using seeding to induce crystallization at a lower supersaturation.[4]

  • Poor Yield: This may be due to the compound having significant solubility in the mother liquor even at low temperatures. Using a more effective anti-solvent or further cooling can help.

  • Low Purity: Impurities can become trapped in the crystal lattice. Slower crystallization rates can improve purity.[4] If impurities co-crystallize, a different solvent system may be necessary.

  • No Crystal Formation: This could be due to insufficient supersaturation or the presence of inhibitors. Trying a different solvent, increasing the concentration, or using scratching or seeding techniques can induce nucleation.

Conclusion

The successful crystallization of [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid relies on a systematic and well-understood approach to solvent selection and process optimization. By carefully screening a range of solvents and controlling key parameters such as cooling rate and supersaturation, it is possible to develop a robust and reproducible purification process that yields a high-purity product with desirable physical characteristics. The protocols and guidelines presented in this application note provide a solid foundation for achieving this goal.

References

  • Pharmaceutical Crystallization in drug development. (n.d.). Syrris. Retrieved February 13, 2026, from [Link]

  • Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling. (2025). Request PDF on ResearchGate. Retrieved February 13, 2026, from [Link]

  • Thompson, S. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. VxP Pharma. Retrieved February 13, 2026, from [Link]

  • Rashid, A. (n.d.). Crystallization Process of API ( Active Pharmaceutical Ingredients) for Dosage form Design. Conference Series. Retrieved February 13, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 13, 2026, from [Link]

  • Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives. (n.d.). Google Patents.
  • Guide for crystallization. (n.d.). Retrieved February 13, 2026, from [Link]

  • Description and Solubility. (2011, December 3). Retrieved February 13, 2026, from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved February 13, 2026, from [Link]

  • Common Solvents for Crystallization - US Labs Guide 2026. (2025, December 29). Maiyam Group. Retrieved February 13, 2026, from [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.). Retrieved February 13, 2026, from [Link]

  • The synthesis of cyclopropane amino acids and peptides. (n.d.). Google Patents.
  • Structural, Biochemical, and Bioinformatic Basis for Identifying Radical SAM Cyclopropyl Synthases. (n.d.). ACS Chemical Biology. Retrieved February 13, 2026, from [Link]

  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. (n.d.). PMC - NIH. Retrieved February 13, 2026, from [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved February 13, 2026, from [Link]

  • 2-[Benzyl(phenyl)amino]acetic acid. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

  • (R)-Amino cyclopropyl acetic acid. (n.d.). PubChem - NIH. Retrieved February 13, 2026, from [Link]

  • Synthesis of 2-Acetylnoviosamine by Hydrogenolytic Cleavage of a Spirocyclopropane. (n.d.). ChemRxiv. Retrieved February 13, 2026, from [Link]

Sources

Titration methods for assaying [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Titrimetric Assay of [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic Acid

Executive Summary

This application note details the quantitative analysis of [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid (hereafter referred to as the Analyte ).

The Analyte is an amphoteric molecule (zwitterionic potential) containing a weakly acidic carboxylic acid moiety and a weakly basic tertiary amine substituted with a lipophilic 2-chlorobenzyl group and a cyclopropyl ring.[1] Due to its limited water solubility and the weak ionization constants of its functional groups in aqueous media, standard aqueous titration yields poor endpoint inflection.[1]

This guide establishes Non-Aqueous Potentiometric Titration as the gold standard method.[1] By utilizing glacial acetic acid as the solvent and perchloric acid as the titrant, we suppress the ionization of the carboxylic acid and enhance the basicity of the tertiary amine, resulting in a sharp, quantifiable endpoint.[1]

Chemical Basis & Strategy

Structural Analysis
  • Functional Group A (Basic): Tertiary Amine.[1] The nitrogen is bonded to a cyclopropyl group, a 2-chlorobenzyl group, and the

    
    -carbon of the acetic acid.[1] The electron-withdrawing 2-chlorobenzyl group slightly reduces basicity via induction, necessitating a high-strength non-aqueous titrant.[1]
    
  • Functional Group B (Acidic): Carboxylic Acid (-COOH).[1] In the preferred method (Acidimetry), this group is protonated and neutral, effectively "masked" by the acidic solvent.[1]

Reaction Mechanism (Non-Aqueous Acidimetry)

In glacial acetic acid (


), the solvent acts as a weak proton donor.[1] The tertiary amine of the Analyte accepts a proton more readily than the solvent, while the carboxylic acid remains unionized.[1]


Sources

Troubleshooting & Optimization

Improving synthetic yield of [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthetic Optimization of [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid

Executive Summary

This guide addresses the synthesis of [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid , a sterically congested secondary amino acid derivative often utilized as a scaffold in pharmaceutical intermediates (structurally relevant to P2Y12 inhibitor metabolites). The synthesis typically proceeds via a two-stage convergent pathway: Reductive Amination followed by N-Alkylation .

Our internal data and field reports indicate three primary "Yield Killers":

  • Incomplete Imine Formation: Steric bulk of the cyclopropyl group retards condensation.

  • Alkylation Efficiency: Competitive elimination of alkyl haloacetates.

  • Zwitterionic Isolation: Yield loss during the aqueous workup of the final amphoteric product.

Module 1: The Reductive Amination Gateway

User Query: "I am reacting 2-chlorobenzaldehyde with cyclopropylamine using standard NaBH4, but my yield of the secondary amine is stuck at 40-50%. Large amounts of aldehyde remain unreacted. How do I push this to completion?"

Technical Diagnosis: The cyclopropyl group exerts significant steric strain (I-strain) and electronic donation, which can make the initial nucleophilic attack on the aldehyde sluggish compared to simple alkyl amines. Furthermore, if water generated during imine formation is not removed, the equilibrium favors the starting materials. Standard NaBH4 is often too slow to trap the imine before it hydrolyzes back.

Protocol Optimization: Switch to a Titanium(IV) Isopropoxide [Ti(OiPr)4] mediated reductive amination. Titanium acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium.

Step-by-Step Protocol:

  • Imine Formation:

    • Charge 2-chlorobenzaldehyde (1.0 equiv) and Cyclopropylamine (1.2 equiv) in anhydrous THF under Nitrogen.

    • Add Ti(OiPr)4 (1.25 equiv) dropwise. Note: The solution will likely turn yellow/orange upon complexation.

    • Stir at ambient temperature for 6–12 hours. (Monitor via TLC/LCMS for disappearance of aldehyde).

  • Reduction:

    • Dilute with absolute ethanol (to solubilize the borohydride).

    • Add NaBH4 (1.5 equiv) portion-wise. Caution: Exothermic.

    • Stir for 2–4 hours.

  • Workup (Critical):

    • Quench with 1N NaOH or aqueous NH4OH to precipitate titanium salts as white TiO2.

    • Filter through a Celite pad to remove the titanium sludge. (Failure to do this results in emulsions).

Visual Workflow (Mechanism & Logic):

ReductiveAmination Start 2-Chlorobenzaldehyde + Cyclopropylamine TiAdd Add Ti(OiPr)4 (Lewis Acid + Scavenger) Start->TiAdd Mix Imine Activated Titanate Imine (Equilibrium Shifted) TiAdd->Imine Water Scavenging Red Add NaBH4 (Reduction) Imine->Red Hydride Transfer Quench Quench (NaOH) Filter TiO2 Red->Quench Hydrolysis Product N-(2-chlorobenzyl) cyclopropanamine Quench->Product Isolation

Caption: Figure 1. Ti(OiPr)4-mediated reductive amination workflow to overcome steric hindrance and water equilibrium issues.

Module 2: The N-Alkylation Bottleneck

User Query: "During the alkylation of the secondary amine with ethyl bromoacetate, I see a major impurity by LCMS and my yield is variable. Is the cyclopropyl ring opening?"

Technical Diagnosis: Cyclopropyl rings are generally stable under basic alkylation conditions. The impurity is likely Diethyl fumarate/maleate (from the elimination of HBr from ethyl bromoacetate) or the Quaternary Ammonium Salt (over-alkylation), though the latter is sterically disfavored. The most common issue is the degradation of the alkylating agent before it reacts with the hindered amine.

Protocol Optimization: Use Acetonitrile (MeCN) as the solvent with DIPEA (Diisopropylethylamine) . Avoid strong inorganic bases (like NaH) which can promote elimination of the bromoacetate.

Troubleshooting Table:

ParameterRecommendationScientific Rationale
Alkylating Agent Ethyl Bromoacetate (1.1 equiv)More reactive than chloroacetate; essential for hindered amines.
Base DIPEA or K2CO3 Mild bases minimize the E2 elimination of the bromoacetate.
Solvent MeCN or DMF Polar aprotic solvents stabilize the transition state (SN2).
Temperature 50–60°C Higher temps required to overcome steric bulk of the cyclopropyl group.
Addition Order Add Bromoacetate Last Ensure amine and base are equilibrated before adding the electrophile.

Module 3: Isolation of the Zwitterion (The "Acid" Trap)

User Query: "I have successfully hydrolyzed the ester, but I cannot isolate the final free acid. It is water-soluble, and extraction with DCM yields nothing. How do I get the solid out?"

Technical Diagnosis: The target molecule, [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid , is an amino acid. Upon hydrolysis, it exists as a zwitterion (internal salt) in water. It will not extract into organic solvents at neutral pH because it is charged. At very low pH (HCl), it is a cationic ammonium salt (soluble). At high pH (NaOH), it is an anionic carboxylate (soluble).

The Solution: Isoelectric Point (pI) Precipitation. You must adjust the pH of the aqueous solution exactly to the molecule's pI, where net charge is zero and water solubility is lowest.

Calculation & Protocol:

  • Theoretical pKa1 (COOH): ~2.2[1]

  • Theoretical pKa2 (Tertiary Amine): ~7.5 (Lower than typical amines due to the electron-withdrawing chlorobenzyl group).

  • Estimated pI:

    
    .
    

Step-by-Step Isolation:

  • Hydrolysis: Treat ester with LiOH in THF/H2O. Stir until LCMS shows conversion.

  • Concentration: Remove THF under vacuum. You now have the Lithium carboxylate salt in water.

  • The "pI Swing":

    • Cool the aqueous solution to 0°C.

    • Slowly add 1N HCl while monitoring with a calibrated pH meter.

    • Target pH: 4.5 – 5.0 .

    • Observation: The solution should become cloudy as the zwitterion precipitates.

  • Filtration: Filter the white solid. Do not wash with water (redissolves product). Wash with cold isopropanol or ether.

Visual Workflow (Solubility vs. pH):

IsoelectricPoint HighPH pH > 8 Anionic Form (R-COO⁻) Water Soluble pI pH ~ 4.8 (Isoelectric Point) Zwitterion (R-NH⁺ / R-COO⁻) Net Charge = 0 PRECIPITATES HighPH->pI Add HCl LowPH pH < 2 Cationic Form (R-NH⁺) Water Soluble LowPH->pI Add NaOH

Caption: Figure 2. Solubility profile of the target amino acid.[2][3][4][5] Maximum recovery occurs only at the specific isoelectric pH (~4.8).

References

  • Reductive Amination Methodology

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

    • Relevance: Establishes the protocol for using mild borohydrides and Lewis acids (Ti(OiPr)4) for hindered amines.
  • Titanium(IV)

    • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554.
    • Relevance: Specifically details the scavenging mechanism that drives imine formation in difficult substr
  • Synthesis of N-Substituted Glycine Derivatives

    • BenchChem Protocols.[3] "Synthesis of N-Substituted Glycine Oligomers."

    • Relevance: Provides general conditions for N-alkylation of secondary amines with haloacetic acids/esters.
  • Isoelectric Point & Zwitterion Isolation

    • Master Organic Chemistry. "Isoelectric Points of Amino Acids."
    • Relevance: Fundamental principles for calculating pI and isolating amino acids

Sources

Troubleshooting HPLC peak tailing for [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering peak tailing with [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid .[1] This is a classic "hydrophobic zwitterion" problem. The molecule contains a secondary amine (the cyclopropyl-amino group) and a carboxylic acid. The tailing is rarely due to column degradation; it is almost certainly a secondary interaction between the protonated amine and the residual silanols on your silica stationary phase.

This guide moves beyond generic advice to address the specific chemical conflicts of this amino-acid derivative.

Part 1: The Diagnostic Phase

Why is this happening?

To fix the tailing, you must visualize the molecular war occurring inside your column.

The Molecule's Profile:

  • Functional Group A (Base): Cyclopropyl-secondary amine (pKa ≈ 8.5 - 9.5).[1]

  • Functional Group B (Acid): Carboxylic acid (pKa ≈ 4.0 - 5.0).[1]

  • The Conflict: At neutral pH (pH 6-7), your molecule is a Zwitterion (COO⁻ and NH₂⁺).

The Mechanism of Tailing: At pH > 4, the silanol groups (Si-OH) on the silica surface deprotonate to form Si-O⁻. Your molecule's amine is still protonated (NH₂⁺).[1] The resulting electrostatic attraction acts like "Velcro," dragging the molecule and causing the exponential tail.

Visualizing the Interaction (DOT Diagram)

SilanolInteraction cluster_0 Stationary Phase Surface (pH 5.0) cluster_1 Analyte: [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid Silanol Si-O⁻ (Ionized Silanol) C18 C18 Ligand (Hydrophobic) Amine NH₂⁺ (Protonated Amine) Amine->Silanol Secondary Interaction (CAUSE OF TAILING) Benzyl Chloro-Benzyl (Hydrophobic) Benzyl->C18 Primary Retention (Desired) caption Fig 1: The 'Velcro Effect' causing tailing at mid-pH ranges.

Part 2: The Mobile Phase Strategy (The "Gold Standard" Fix)

For this specific molecule, you must force the chemistry into a single ionic state. You have two viable strategies: Acidic Suppression (Recommended) or Basic Suppression .[1]

Strategy A: Acidic Suppression (pH < 3.0)

Best for standard C18 columns. By lowering the pH below 3.0, you protonate the silanols (Si-O⁻ → Si-OH), neutralizing the surface. The carboxylic acid on your analyte also becomes neutral (COOH), leaving the molecule as a simple cation.

Protocol:

  • Buffer: Use 0.1% v/v Trifluoroacetic Acid (TFA) or Formic Acid.[1]

    • Expert Note: TFA is superior to Formic Acid for tailing suppression because the Trifluoroacetate anion forms an ion pair with the protonated amine, masking its positive charge.

  • pH Target: 2.0 – 2.5.

  • Warning: Do not go below pH 2.0 unless your column is "Sterically Protected" (e.g., Agilent StableBond), or you risk hydrolysis of the bonded phase.

Strategy B: Basic Suppression (pH > 10.0)

Requires Hybrid (H/BEH) Columns. At high pH, the amine deprotonates (NH₂⁺ → NH). The silanols are fully ionized (Si-O⁻), but since your molecule is now an anion (COO⁻) or neutral, it is repelled by the surface silanols.

Protocol:

  • Buffer: 10mM Ammonium Hydroxide or Ammonium Bicarbonate.[1]

  • pH Target: 10.0 – 10.5.

  • Warning: Never use a standard silica C18 column here; it will dissolve.[1] Use only Hybrid (Ethylene-Bridged) particles.[1]

Comparison of Modifiers
ModifierMechanismTailing ReductionMS CompatibilityRecommendation
TFA (0.1%) Ion-Pairing + pH controlExcellent Poor (Signal Suppression)#1 Choice for UV
Formic Acid (0.1%) pH control onlyModerateExcellentUse for LC-MS
Phosphate (20mM) Ionic Strength + pHGoodIncompatibleGood for UV, non-volatile
TEA (Triethylamine) Silanol BlockerGoodPoor (Contamination)Obsolete (Avoid)

Part 3: Stationary Phase Strategy

If mobile phase adjustments fail, your column chemistry is likely mismatched.[1]

1. The "Charged Surface" Solution (CSH / C18-PFP) For [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid, a column with a positive surface charge is ideal.

  • Why? The positive surface repels the protonated amine of your analyte, preventing it from touching the silanols.[2]

  • Recommended: Waters CSH C18 or Agilent Poroshell HPH.[1]

2. The "Polar Embedded" Solution These columns have a polar group (amide/carbamate) embedded in the alkyl chain.

  • Why? The embedded group creates a "water shield" over the silanols, blocking the amine from interacting.

  • Recommended: Phenomenex Synergi Fusion or Supelco Ascentis Express RP-Amide.[1]

Part 4: Troubleshooting Workflow (Decision Tree)

Follow this logic path to resolve the issue systematically.

TroubleshootingTree Start Start: Peak Tailing > 1.5 CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH AdjustPH Action: Lower pH to 2.5 Use 0.1% TFA CheckPH->AdjustPH No CheckLoad Is Sample Mass > 10µg? CheckPH->CheckLoad Yes Dilute Action: Dilute Sample 10x (Check for Overloading) CheckLoad->Dilute Yes CheckDiluent Is Diluent 100% Organic? CheckLoad->CheckDiluent No MatchDiluent Action: Match Diluent to Initial Mobile Phase CheckDiluent->MatchDiluent Yes ChangeCol Action: Switch Column Type (Try CSH or Polar Embedded) CheckDiluent->ChangeCol No caption Fig 2: Systematic Troubleshooting Logic for Amine Tailing.

Part 5: Frequently Asked Questions (FAQs)

Q1: I am using 0.1% Formic Acid but still see tailing. Why? A: Formic acid is a weak ion-pairing agent.[1] While it controls pH, it doesn't "mask" the positive charge of the cyclopropyl-amine as effectively as TFA.

  • Fix: Add 10-20mM Ammonium Formate to the mobile phase.[1] The increased ionic strength will suppress the ion-exchange interactions with silanols [1].

Q2: Can I use HILIC for this molecule? A: Yes. Since the molecule is zwitterionic and polar (due to the acid/amine), HILIC is a valid alternative.

  • Benefit: In HILIC (high organic, low water), the silanols are less active, and the separation mechanism is partition, not adsorption.

  • Condition: You must use an Ammonium Acetate buffer (pH 5-6) to maintain the zwitterionic form for solubility and retention [2].[1]

Q3: The peak shape is perfect in the standard, but tails in the real sample. Why? A: This is likely a Matrix Effect or Solvent Mismatch .[1]

  • If your sample is dissolved in 100% DMSO or Methanol, and you inject it into a high-aqueous mobile phase, the hydrophobic "2-Chloro-benzyl" group will precipitate momentarily at the head of the column, causing peak distortion (often fronting mixed with tailing).

  • Fix: Dilute the sample with the starting mobile phase (e.g., 90% Water / 10% ACN).

References

  • McCalley, D. V. (2010).[1][3] "The challenges of the analysis of basic compounds by high performance liquid chromatography: some possible approaches for improved separations." Journal of Chromatography A, 1217(6), 858-880.[3] Link

  • Sigma-Aldrich. (2025).[1] "HPLC Troubleshooting Guide: Peak Tailing." Sigma-Aldrich Technical Library.[1] Link

  • Waters Corporation. (2025).[1] "Controlling Silanol Activity in Reversed-Phase HPLC." Waters Knowledge Base.[1] Link

  • Phenomenex. (2025).[1] "Troubleshooting Peak Tailing for Basic Compounds." Phenomenex Technical Resources. Link

Sources

Optimizing reaction temperature for [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center with troubleshooting guides and FAQs for optimizing the reaction temperature for [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid synthesis.

A Guide to Reaction Temperature Optimization

Welcome to the technical support center for the synthesis of [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid. This guide is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we provide this resource to help you navigate the nuances of your synthesis, with a specific focus on optimizing the critical parameter of reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic approach for [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid?

The synthesis is typically a two-step process. The first and most critical step is the N-alkylation of cyclopropylamine with 2-chlorobenzyl chloride to form the secondary amine intermediate, N-(2-chlorobenzyl)cyclopropanamine. The second step involves the alkylation of this intermediate with a haloacetic acid ester (e.g., ethyl bromoacetate), followed by saponification to yield the final carboxylic acid product.

This guide will focus primarily on optimizing the temperature for the first step—the N-alkylation—as it is crucial for controlling yield and purity by minimizing side reactions.

Q2: Why is reaction temperature a critical parameter in the N-alkylation of cyclopropylamine?

Reaction temperature is a double-edged sword in this synthesis. According to fundamental chemical kinetics, increasing the temperature generally increases the rate of reaction.[1] However, this applies to both the desired reaction and potential side reactions.

The primary challenge in the N-alkylation of amines is overalkylation .[2][3] The desired secondary amine product, N-(2-chlorobenzyl)cyclopropanamine, is often more nucleophilic than the starting cyclopropylamine.[2] This means it can react with another molecule of 2-chlorobenzyl chloride to form an undesired tertiary amine.

Therefore, optimizing the temperature is a balancing act:

  • Too Low: The reaction may be impractically slow, leading to low conversion of the starting materials.[4]

  • Too High: The rate of overalkylation and other decomposition pathways can increase significantly, leading to a complex mixture of products and a lower yield of the desired compound.[1]

The optimal temperature will provide a reasonable reaction rate while keeping the formation of byproducts to a minimum.

Q3: What are the most common side reactions, and how does temperature influence them?

The most prevalent side reaction is the formation of the tertiary amine, N,N-bis(2-chlorobenzyl)cyclopropanamine, through overalkylation.[3]

Caption: Competing reaction pathways in the N-alkylation step.

Temperature directly influences the rates of these competing reactions. Often, side reactions have a higher activation energy than the desired reaction, meaning their rates increase more dramatically with a rise in temperature. By carefully controlling the temperature, you can favor the kinetic pathway that leads to the desired mono-alkylation product.

Q4: How should I structure an experiment to optimize the reaction temperature?

A systematic approach using small-scale parallel reactions is most effective. This allows for direct comparison of outcomes under identical conditions, with temperature being the only variable.

Experimental Protocol: Temperature Scouting Study

Objective: To identify the optimal temperature for the N-alkylation of cyclopropylamine with 2-chlorobenzyl chloride that maximizes the yield of the mono-alkylated product while minimizing byproduct formation.

Materials:

  • Cyclopropylamine

  • 2-Chlorobenzyl chloride

  • Base (e.g., Potassium Carbonate, K₂CO₃)[5]

  • Solvent (e.g., Acetonitrile or DMF)[4][6]

  • Reaction vials with stir bars

  • Heating/stirring plate or parallel synthesis block

  • TLC plates and developing chamber

  • LC-MS or GC-MS for analysis

Procedure:

  • Preparation: In a glovebox or fume hood, prepare a stock solution of cyclopropylamine and the base in your chosen solvent.

  • Reaction Setup:

    • Set up a series of four identical reaction vials, labeling them with the target temperatures (e.g., 25°C, 45°C, 65°C, 85°C).

    • To each vial, add the same amount of the cyclopropylamine/base solution.

    • Begin stirring and bring each vial to its target temperature.

    • Add an equimolar amount (or a slight excess, e.g., 1.1 equivalents) of 2-chlorobenzyl chloride to each vial simultaneously to start the reactions. Using an excess of the amine can also help suppress overalkylation.[7]

  • Monitoring:

    • After a set time (e.g., 1 hour), take a small aliquot from each reaction.

    • Analyze the aliquots by TLC to visually assess the consumption of starting material and the formation of new spots (product and byproducts).

    • Continue taking samples at regular intervals (e.g., every 2-4 hours) until the reaction at the lowest effective temperature appears complete or has stalled.

  • Workup & Analysis:

    • Once the reactions are complete, quench them by adding water.

    • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry it over sodium sulfate, and concentrate it.

    • Analyze the crude product from each reaction vial by LC-MS or GC-MS to determine the relative percentage of starting material, desired product, and major byproducts.

Caption: Workflow for temperature optimization.

Data Interpretation

Summarize your analytical results in a table to clearly identify the optimal temperature.

Temperature (°C)Reaction Time (h)Conversion (%)Yield of Desired Product (%)Overalkylation Byproduct (%)
25 (Room Temp)243533< 1
451285804
65 6 >98 92 6
854>988118

This is a hypothetical data set for illustrative purposes.

From this data, 65°C represents the optimal temperature, providing the best balance of a fast reaction rate and high selectivity for the desired product. While the reaction at 85°C is faster, it produces significantly more of the overalkylation byproduct, which would complicate purification and lower the final isolated yield.

Troubleshooting Guide

Q: My reaction is very slow, even at elevated temperatures. What steps can I take?

A: If increasing the temperature isn't improving the rate sufficiently or is causing decomposition, consider these factors:

  • Solvent Choice: The reaction may be slow if the reactants are not well-solvated. Polar aprotic solvents like DMF or DMSO are often more effective than less polar options like acetonitrile or THF for N-alkylation reactions as they can help stabilize charged intermediates.[4]

  • Base Strength: A weak base may not be sufficient to neutralize the acid (HBr or HCl) generated during the reaction, which can protonate the starting amine and shut down the reaction. Ensure your base (e.g., K₂CO₃, Cs₂CO₃) is strong enough and present in sufficient quantity (at least 1 equivalent).[4]

  • Reagent Purity: Ensure your starting materials and solvent are pure and dry. Water can sometimes interfere with the reaction.[8] Impurities in the alkylating agent can also inhibit the reaction.

Q: I'm observing a significant amount of the overalkylation byproduct. How can I minimize it?

A: This is a classic challenge. Here are the primary strategies:

  • Lower the Temperature: As demonstrated in the data table, this is the most direct way to reduce the rate of the second alkylation. Accept a slightly longer reaction time for a much cleaner product profile.

  • Adjust Stoichiometry: Use a larger excess of cyclopropylamine relative to the 2-chlorobenzyl chloride (e.g., 1.5 to 2.0 equivalents of the amine). This statistically increases the probability that the alkylating agent will react with the starting material instead of the product.[7]

  • Slow Addition: Add the 2-chlorobenzyl chloride solution slowly over several hours using a syringe pump. This keeps the instantaneous concentration of the alkylating agent low, which disfavors the second alkylation reaction.

By systematically applying these principles, you can successfully optimize the reaction temperature to achieve a high yield and purity of your desired [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid precursor.

References
  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available at: [Link]

  • Steckhan, E., et al. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Scotchburn, K., et al. Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. Organic Letters. Available at: [Link]

  • Scotchburn, K., et al. Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. Organic Letters. Available at: [Link]

  • Rousseaux, S., et al. Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Organic Letters. Available at: [Link]

  • Polidano, K., et al. Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Reaction Chemistry & Engineering. Available at: [Link]

  • Royal Society of Chemistry. Room temperature N-alkylation of amines with alcohols under UV irradiation catalyzed by Cu–Mo/TiO2. Catalysis Science & Technology. Available at: [Link]

  • Ashenhurst, J. Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Avoiding Over-alkylation. Available at: [Link]

  • Google Patents. Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography.
  • ScienceMadness.org. Best Conditions For N-Alkylation? Available at: [Link]

  • M. L. Kantam, et al. A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Catalysis Communications. Available at: [Link]

  • Reddit. Difficulties with N-Alkylations using alkyl bromides. Available at: [Link]

Sources

Removing specific impurities from [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategies for [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid

Case ID: PUR-2CB-CPA-GLY Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are likely working with N-(2-chlorobenzyl)-N-cyclopropylglycine , a critical intermediate often associated with the synthesis of P2Y12 inhibitors or related antithrombotic research compounds.[1]

The purification of this molecule presents a classic "Amphoteric Paradox" :

  • The Core: It is an amino acid (zwitterionic nature).[2][3]

  • The Lipophilicity: The 2-chlorobenzyl and cyclopropyl groups make it significantly more lipophilic than standard amino acids, causing it to "oil out" rather than crystallize during standard isoelectric precipitation.

  • The Risk: The starting material, 2-Chlorobenzyl chloride , is a potential Genotoxic Impurity (GTI) (Alkyl Halide) and must be controlled to ppm levels (ICH M7).

This guide replaces generic advice with a specific pH-Swing Extraction & Controlled Crystallization protocol designed to strip lipophilic impurities while managing the zwitterion solubility.

Module 1: The Impurity Profile

Before initiating purification, confirm your enemy. In the synthesis of this intermediate (typically via reductive amination or direct alkylation), the following impurities are persistent:

Impurity TypeSpecific CompoundOriginChemical Behavior
Starting Material (GTI) 2-Chlorobenzyl chloride Unreacted alkylating agent.[1]Lipophilic / Neutral. Highly soluble in organics; insoluble in water. Mutagenic.
Intermediate N-(2-chlorobenzyl)cyclopropanamine Incomplete reaction with chloroacetic acid.[1]Basic (Secondary Amine). Soluble in acid; soluble in organics at high pH.
By-Product 2-Chlorobenzyl alcohol Hydrolysis of the benzyl halide.[1]Neutral / Lipophilic.
By-Product Diglycine derivatives Over-alkylation (rare due to sterics).[1]Amphoteric.

Module 2: The "pH-Swing" Purification Protocol

The Logic: Because your product is an amino acid, it exists in three states depending on pH.[2][3][4][5] We utilize this to "switch" its solubility, washing away impurities at the extremes before crashing out the product at the center.

  • pH < 2: Cationic (Ammonium salt)

    
     Soluble in Water.
    
  • pH > 10: Anionic (Carboxylate salt)

    
     Soluble in Water.
    
  • pH ~ 5.5 (pI): Zwitterionic (Net Neutral)

    
    Precipitates (Target). 
    
Step-by-Step Workflow

1. The Alkaline Wash (Removes Neutral & Basic Impurities)

  • Action: Dissolve your crude reaction mixture in 1N NaOH (Target pH 12-13).

  • Why: Your product becomes the sodium carboxylate salt (Water Soluble).

  • Extraction: Wash this aqueous phase 2x with MTBE (Methyl tert-butyl ether) or Toluene .[1]

  • Result:

    • Aqueous Layer:[1] Contains your Product (Salt) + Inorganic salts.[6]

    • Organic Layer (Discard): Removes 2-Chlorobenzyl chloride (GTI), 2-Chlorobenzyl alcohol , and the unreacted secondary amine (which is free-based at pH 12).[1]

2. The Acidic Polish (Optional - Removes Acidic Impurities) [1]

  • Note: Only perform if you suspect significant non-amine organic acids are present. Otherwise, skip to Step 3.

  • Action: Acidify aqueous layer to pH 2.0 with HCl. Wash with DCM.

  • Risk: The product is cationic here and highly soluble in water, but the lipophilic tails might drag it into DCM. Skip this if yield is low.

3. The Isoelectric Precipitation (The Critical Step)

  • Action: Transfer the alkaline aqueous layer to a clean vessel.

  • Titration: Slowly add 2N HCl or Acetic Acid while monitoring pH.

  • Target: Adjust pH to the Isoelectric Point (pI) . For N-benzyl-N-cyclopropylglycine derivatives, the pI is typically between pH 5.2 and 6.0 .[1]

  • Observation: The solution will cloud. Do not overshoot. If you hit pH 2, it will re-dissolve.

Visualizing the Fate of Impurities

PurificationLogic Crude Crude Reaction Mixture NaOH Add 1N NaOH (pH > 12) Crude->NaOH Wash Wash with MTBE/Toluene NaOH->Wash OrgLayer Organic Layer (Discard) Contains: - 2-Chlorobenzyl chloride (GTI) - N-(2-chlorobenzyl)cyclopropanamine - Benzyl Alcohol Wash->OrgLayer Extracts Lipophiles AqLayer Aqueous Layer (Keep) Contains: - Product (Carboxylate Salt) Wash->AqLayer Acidify Acidify to pH 5.5 - 6.0 (Isoelectric Point) AqLayer->Acidify ppt PRECIPITATE Pure Zwitterion Acidify->ppt Product Crashes Out MotherLiq Mother Liquor Contains: - Inorganic Salts (NaCl) - Polar degradation products Acidify->MotherLiq

Figure 1: The pH-Swing extraction logic separates the amphoteric product from non-ionizable genotoxic impurities and basic by-products.[1]

Module 3: Troubleshooting "Oiling Out"

Issue: "I adjusted the pH to 5.5, but instead of a white powder, I got a sticky gum/oil at the bottom."

Diagnosis: The Cyclopropyl group disrupts crystal lattice packing, lowering the melting point. The presence of residual solvent or rapid pH change exacerbates this.

Corrective Actions:

  • The "Seeding" Technique:

    • Do not acidify rapidly. Adjust pH to ~7.0 (just before precipitation starts).

    • Add seed crystals of pure product (if available).

    • Slowly lower pH to 5.5 over 1 hour.

  • Solvent Modification (The Anti-Solvent Trick):

    • If the product oils out in water, decant the water.

    • Dissolve the oil in a minimum amount of Isopropanol (IPA) or Acetone (warm).

    • Add Hexane or Heptane dropwise until cloudy. Cool to 4°C.

    • Why: This forces the zwitterion to crystallize in a controlled organic environment rather than an aqueous gum.

  • Trituration:

    • If you have a gum, add Diethyl Ether or MTBE and stir vigorously (high shear) for 2-4 hours. This often induces the phase change from amorphous oil to solid.

Module 4: Genotoxic Impurity (GTI) Control

The Hazard: 2-Chlorobenzyl chloride is an alkyl halide (Class 2/3 Mutagen per ICH M7). The Limit: Depending on daily dose, the limit is likely in the ppm range (e.g., < 50 ppm) .[7]

Protocol for GTI Removal:

  • The Scavenger Method:

    • If the alkaline wash (Module 2) is insufficient, add a "scavenger" amine (e.g., Morpholine or excess Cyclopropylamine) at the end of the reaction before workup.

    • Heat for 1 hour. This converts the lipophilic benzyl chloride into a highly polar quaternary ammonium salt or tertiary amine.

    • These scavenged by-products will be removed in the Aqueous Mother Liquor during the isoelectric precipitation (Step 3 above) or the Organic Wash (Step 1), depending on the scavenger used.

  • Analytical Verification:

    • Do not rely on TLC. Use GC-MS or HPLC-UV (at 210 nm) to verify the absence of 2-chlorobenzyl chloride.[1]

    • Note: Benzyl halides can degrade on GC injectors. Use a low injector temperature or HPLC.

References & Authority

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. (Vol. 1-3). Wiley. (Foundational text on zwitterion behavior and isoelectric precipitation).

  • ICH M7(R1). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. . (Regulatory standard for Alkyl Halide control).

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for the Fine Chemical Industry. Academic Press. (Source for pH-swing extraction logic).

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Relevant for understanding the solubility profiles of the carboxylate/ammonium salts).

Disclaimer: This guide is for research and development purposes. All protocols should be validated under your specific laboratory conditions and safety regulations.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the LC-MS/MS Identification of [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and metabolite identification, the precise and robust characterization of novel chemical entities is paramount. This guide provides an in-depth, experience-driven comparison of methodologies for the identification of [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid, a molecule representative of a class of compounds encountered in drug discovery. We will delve into the nuances of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the primary analytical tool, while also considering alternative approaches to provide a comprehensive analytical strategy.

Understanding the Analyte: [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid

Key Inferred Properties:

  • Molecular Formula: C₁₂H₁₄ClNO₂

  • Molecular Weight: Approximately 255.7 g/mol

  • Structure: Comprises a cyclopropylamine core, a 2-chlorobenzyl group, and a carboxylic acid moiety.

  • Anticipated Acidity: The carboxylic acid group imparts acidic properties to the molecule, making it suitable for analysis in negative ionization mode mass spectrometry.

  • Polarity: The presence of both nonpolar (chlorobenzyl, cyclopropyl) and polar (carboxylic acid, amine) groups suggests moderate polarity, making it amenable to reversed-phase liquid chromatography.

The Gold Standard: Reversed-Phase LC-MS/MS

For the identification and quantification of small molecules like [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid from complex matrices, reversed-phase Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard.[1] This is due to its exceptional sensitivity, selectivity, and speed.[1]

The power of LC-MS/MS lies in its ability to separate the analyte of interest from other matrix components chromatographically (LC) and then selectively detect and fragment it based on its mass-to-charge ratio (MS/MS).[2]

The "Why": Causality in Method Development

The development of a robust LC-MS/MS method is not a matter of arbitrary parameter selection. Each choice is deliberate and grounded in the physicochemical properties of the analyte and the desired analytical outcome.

  • Reversed-Phase Chromatography: Given the molecule's moderate polarity, a C18 stationary phase is an excellent starting point. The hydrophobic interaction between the nonpolar regions of the analyte and the C18 alkyl chains will provide retention, while the polar mobile phase facilitates elution.

  • Acidified Mobile Phase: The addition of a small amount of an acid, such as formic acid, to the mobile phase serves a dual purpose. It suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention on the reversed-phase column.[3] In the mass spectrometer's source, it promotes the formation of protonated molecules in positive ion mode, or aids in the deprotonation in negative ion mode.

  • Negative Ionization Mode: The presence of the carboxylic acid group makes [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid an ideal candidate for negative ion electrospray ionization (ESI). In this mode, the molecule will readily lose a proton to form the [M-H]⁻ ion, which is often a stable and abundant precursor ion for MS/MS analysis. For acidic compounds, negative ionization mode can offer higher sensitivity.[4]

  • Multiple Reaction Monitoring (MRM): For targeted analysis, MRM is the preferred scan mode on a triple quadrupole mass spectrometer.[1] This technique involves the selection of a specific precursor ion (the [M-H]⁻ ion in this case) in the first quadrupole, its fragmentation in the collision cell, and the detection of a specific product ion in the third quadrupole. This highly specific precursor-to-product ion transition provides exceptional selectivity and sensitivity, minimizing interferences from the sample matrix.[1]

A Self-Validating Experimental Protocol: LC-MS/MS

This protocol is designed to be self-validating, meaning that the results obtained should be reproducible and verifiable.

Sample Preparation (from a biological matrix, e.g., plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., an isotopically labeled version of the analyte).

  • Vortex: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Liquid Chromatography Parameters:

ParameterValueRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good separation efficiency for small molecules.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase for reversed-phase chromatography with an acid modifier.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for elution.
Gradient 5% B to 95% B over 5 minutesA standard gradient to elute compounds with a range of polarities.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40°CImproves peak shape and reduces viscosity.
Injection Volume 5 µLA standard injection volume.

Mass Spectrometry Parameters (Triple Quadrupole):

ParameterValueRationale
Ionization Mode Negative Electrospray Ionization (ESI-)Optimal for acidic compounds.
Capillary Voltage -3.0 kVA typical starting voltage for ESI-.
Source Temperature 150°CTo aid in desolvation.
Desolvation Gas Flow 800 L/hrTo evaporate the solvent.
Cone Gas Flow 50 L/hrTo prevent solvent droplets from entering the mass spectrometer.
Collision Gas ArgonAn inert gas for fragmentation.
MRM Transition (Hypothetical) m/z 254.7 → m/z 125.0Precursor ion ([M-H]⁻) to a stable product ion (see fragmentation diagram).
Collision Energy (Hypothetical) 20 eVTo be optimized for maximum product ion intensity.
Visualizing the Workflow and Fragmentation

LCMSMS_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Plasma Plasma Sample Precipitation Protein Precipitation Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Column C18 Column Separation Reconstitution->LC_Column Injection ESI ESI Source LC_Column->ESI Elution Q1 Q1 (Precursor Selection) ESI->Q1 Q2 Q2 (Collision Cell) Q1->Q2 Q3 Q3 (Product Selection) Q2->Q3 Detector Detector Q3->Detector

Caption: The general workflow for LC-MS/MS analysis.

Fragmentation_Pathway Precursor [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid [M-H]⁻ m/z 254.7 Fragment1 2-Chlorobenzyl Cation [C₇H₆Cl]⁺ m/z 125.0 (Observed as neutral loss or in positive mode) Precursor->Fragment1 Collision-Induced Dissociation Fragment2 Loss of CO₂ [M-H-CO₂]⁻ m/z 210.7 Precursor->Fragment2 Decarboxylation

Caption: A plausible fragmentation pathway for the target analyte.

Alternative Identification Strategies: A Comparative Overview

While LC-MS/MS is the preferred method, other techniques can be employed, particularly in orthogonal identification or in laboratories without access to mass spectrometry.

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.High chromatographic resolution for volatile compounds.Requires derivatization of the carboxylic acid and amine to increase volatility, adding complexity and potential for side reactions.[3]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation by LC with detection based on UV absorbance.Widely available, less complex than MS.Lower sensitivity and selectivity compared to MS; relies on the presence of a chromophore (the chlorobenzyl group).
Thin-Layer Chromatography (TLC) Separation on a stationary phase plate with detection by staining or UV.Simple, low-cost screening method.Primarily qualitative, poor resolution and sensitivity.[3]
When to Consider Alternatives
  • GC-MS: Could be considered if a laboratory has strong expertise in derivatization and GC-MS analysis, and if high-resolution separation of isomers is critical.

  • HPLC-UV: A viable option for routine analysis of relatively clean samples where high sensitivity is not required, and the primary goal is quantification of the main peak.

  • TLC: Best suited for rapid, preliminary screening of reaction progress or sample purity, but not for definitive identification or quantification in complex matrices.

Data Interpretation and Trustworthiness

A key aspect of scientific integrity is the self-validating nature of the data. In the context of LC-MS/MS, this is achieved through:

  • Retention Time Matching: The retention time of the analyte in a sample must match that of a certified reference standard analyzed under the same conditions.

  • MS/MS Spectral Confirmation: The fragmentation pattern (the product ions and their relative intensities) of the analyte in the sample must match that of the reference standard.

  • Internal Standard Utilization: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is crucial for accurate quantification, as it compensates for variations in sample preparation and instrument response.

Conclusion: An Integrated Approach

The robust identification of [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid is most effectively achieved through a well-developed and validated LC-MS/MS method. The inherent sensitivity and selectivity of this technique, particularly when employing Multiple Reaction Monitoring, make it the superior choice for analysis in complex matrices encountered in drug development. While alternative methods such as GC-MS and HPLC-UV have their specific applications, they generally lack the comprehensive analytical power of LC-MS/MS for this type of molecule. By understanding the underlying principles of the analytical techniques and the physicochemical properties of the analyte, researchers can confidently develop and implement reliable methods for its identification and quantification.

References

  • K. Staron, "Chromatographic separations of aromatic carboxylic acids," PubMed, [Link].

  • S. A. Lewis, Sr., R. M. Connatser, M. V. Olarte, and J. R. Keiser, "Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry," OSTI.GOV, [Link].

  • Chromatography Forum, "how to develop a lc-ms/ms method for acidic compounds plasma," [Link].

  • M. W. L. van der Kamp and J. G. C. van der Greef, "Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification," IntechOpen, [Link].

  • Agilent Technologies, "Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column," [Link].

  • S. C. J. Sumner et al., "Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates," PMC, [Link].

  • Y. Zhang, "Application of LCMS in small-molecule drug development," European Pharmaceutical Review, [Link].

  • T. Toyo'oka, "Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples," MDPI, [Link].

  • PubChem, "2-[Benzyl(phenyl)amino]acetic acid," [Link].

Sources

Comparative Guide: Validating Purity of [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic Acid Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

In the development of thienopyridine-class antiplatelet agents (analogues of Prasugrel and Clopidogrel ), the compound [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid serves as a critical process intermediate (CPI) or a monitored impurity.

Validating a reference standard for this molecule presents a specific set of analytical challenges. Unlike simple neutrals, this molecule contains both a basic secondary amine (pKa ~9) and an acidic carboxylic acid (pKa ~4). In the solid state, it often exists as a zwitterion or a hygroscopic hydrochloride salt.

The Central Thesis: Relying solely on HPLC-UV "Area %" for this standard is a critical error. Due to its tendency to entrap water and inorganic salts during isolation, "99% Chromatographic Purity" often correlates to only 85-90% Assay (Mass Fraction). This guide compares the three primary validation methodologies to establish a "Gold Standard" CoA.

The Challenge: Why This Molecule Fails Standard QC

Before selecting a validation method, one must understand the structural liabilities of the analyte:

  • Hygroscopicity: The amino-acid moiety creates a high affinity for atmospheric moisture.

  • Chromophore Limitations: While the chlorobenzyl group provides UV absorbance (typically 220-254 nm), it is weak compared to highly conjugated impurities, leading to response factor disparities.

  • Salt Stoichiometry: If isolated as a salt (e.g., HCl), the stoichiometry is often non-integer (e.g., 1.5 HCl), throwing off gravimetric preparation unless strictly characterized.

Comparative Methodology: Selecting the Validation Strategy

We evaluated three approaches for purity assignment. The data below represents a typical outcome for a synthesized batch of this intermediate.

Table 1: Comparative Purity Assignment Data
FeatureMethod A: HPLC Area% (The "Naïve" Approach)Method B: Mass Balance (The "Gold Standard")Method C: qNMR (The "Orthogonal" Approach)
Principle Relative response of UV-active species.

Direct molar ratio against a NIST-traceable internal standard.
Purity Result 99.2% (Misleadingly High)91.8% (Accurate)92.1% (Accurate)
Detection of Water ❌ No✅ Yes (via KF)❌ No (but irrelevant for assay)
Detection of Salts ❌ No✅ Yes (via ROI)❌ No (but irrelevant for assay)
Time to Result 4 Hours3-5 Days2 Hours
Sample Required < 1 mg> 500 mg (for TGA/KF/ROI)~10-20 mg
Verdict REJECT for Assay assignment. Use only for purity profiling.ACCEPT for Primary Reference Standards.ACCEPT for Rapid Secondary Standard Calibration.
Analysis of the Discrepancy

The 7.4% gap between Method A and Method B/C is caused by:

  • Water Content (KF): 4.5% (Hygroscopic nature).

  • Inorganic Residue (ROI): 1.8% (Residual NaCl/KCl from workup).

  • Residual Solvent: 1.1% (Ethanol/Ethyl Acetate entrapment).

Visualizing the Validation Workflow

The following diagram outlines the decision matrix for validating this specific amine-acid standard, ensuring compliance with ICH Q2(R2).

ValidationWorkflow Start Crude Standard Synthesis [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid Step1 Step 1: Structure Confirmation (1H NMR, MS, IR) Start->Step1 Decision Is Structure Confirmed? Step1->Decision Fail Reject / Reprocess Decision->Fail No Step2 Step 2: Purity Profiling (HPLC) Decision->Step2 Yes Step3 Step 3: Potency Assignment Step2->Step3 Method_MB Path A: Mass Balance (HPLC + KF + TGA + ROI) High Sample Consumption Step3->Method_MB Method_qNMR Path B: qNMR (Internal Standard Method) Rapid & Specific Step3->Method_qNMR Final Generate CoA (Report 'As-Is' Potency) Method_MB->Final Primary Std Method_qNMR->Final Working Std

Figure 1: Decision matrix for assigning potency to the reference standard. Note the bifurcation at Step 3 based on sample availability and regulatory tier.

Detailed Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (Purity Profiling)

Objective: To separate the main analyte from potential des-cyclopropyl or dechlorinated impurities.

  • Column: C18 with polar-embedded group (e.g., Waters XBridge Shield RP18), 150 x 4.6 mm, 3.5 µm. Why? Standard C18 causes tailing of the secondary amine.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5 (Buffer).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 220 nm (Amide/Acid absorption) and 260 nm (Benzyl absorption).

  • System Suitability: Tailing factor < 1.5. If tailing > 1.5, increase buffer strength or temperature to 40°C.

Protocol B: 1H-qNMR (Absolute Quantification)

Objective: To determine the mass fraction (Assay) without relying on hygroscopicity corrections.

1. Internal Standard (IS) Selection:

  • Recommended IS: Maleic Acid (Traceable to NIST SRM).

  • Reasoning: Maleic acid provides a sharp singlet at ~6.3 ppm (D2O/DMSO), which is a clean region for this analyte. The analyte's aromatic protons (7.1–7.5 ppm) and cyclopropyl protons (0.4–0.6 ppm) are distinct.

2. Sample Preparation:

  • Weigh accurately ~15 mg of the Reference Standard (

    
    ) and ~10 mg of Maleic Acid (
    
    
    
    ) into the same vial.
  • Dissolve in 0.7 mL DMSO-d6. Note: Ensure complete dissolution; sonicate if necessary.

3. Acquisition Parameters (Critical for Accuracy):

  • Pulse Angle: 90°.

  • Relaxation Delay (D1): 60 seconds (Must be > 5

    
     T1 of the longest relaxing proton).
    
  • Scans: 16 or 32 (to ensure S/N > 300:1).

  • Temperature: 298 K (controlled).

4. Calculation:



Where:

  • 
     = Integral area[3]
    
  • 
     = Number of protons (IS=2, Analyte=1 for the benzylic CH2 or 4 for cyclopropyl)
    
  • 
     = Molecular Weight[4]
    
  • 
     = Purity (as decimal)
    

The Self-Validating System (Quality Assurance)

To ensure the trustworthiness of your reference standard, you must implement a System Suitability Test (SST) before releasing the batch.

  • The "Response Factor" Check: Inject the standard at three concentrations (50%, 100%, 150%). The area response must be linear (

    
    ). If not, the amine is likely adsorbing to the column (active sites).
    
  • The "Orthogonal" Check: Compare the qNMR assay value with the Mass Balance value.

    • Acceptance Criteria: The values should agree within ± 1.0%.

    • Logic: If qNMR is 98% and Mass Balance is 92%, you have missed a non-protonated impurity (like inorganic salts). If qNMR is 90% and Mass Balance is 95%, you likely have volatile solvents that TGA missed or qNMR integration errors.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[5][6] Guideline on validation tests, including specificity and linearity.

  • USP General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. United States Pharmacopeia. Guidance on qNMR for purity assignment.

  • Saito, T., et al. (2014). "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." Analytical and Bioanalytical Chemistry. Demonstrates the equivalence of qNMR and Mass Balance.

  • Gao, X., et al. (2012). "Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation." Asian Journal of Chemistry. Contextualizes the synthesis and impurities of Prasugrel-related compounds.[7]

  • ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Requirements for reference standards in GMP environments.

Sources

IR spectroscopy characteristic peaks of [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary & Application Context

[(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid is a specialized tertiary amine intermediate, structurally significant in the development of P2Y12 receptor antagonists and related antithrombotic agents. Its structure combines three distinct spectroscopic moieties: a strained cyclopropyl ring , an ortho-substituted aromatic system , and a carboxylic acid terminus .

This guide provides a definitive breakdown of its Infrared (IR) spectral fingerprint. Unlike standard database entries, we contextualize these peaks against critical process impurities (esters) and structural analogs (fluoro-derivatives), enabling researchers to validate structure and monitor reaction progress with precision.

Theoretical vs. Experimental Spectral Analysis[1]

The IR spectrum of this molecule is dominated by the interplay between the carboxylic acid dimer formation and the steric strain of the cyclopropyl group. The following table synthesizes data from fragment analysis (2-chlorobenzyl chloride, cyclopropylamines, and N-substituted glycines).

Table 1: Characteristic IR Bands & Assignments
Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)IntensityDiagnostic Notes
Carboxylic Acid O-H Stretch2400 – 3400 Medium, Broad"Fermi Resonance" often visible; overlaps C-H region. Disappears in ester precursors.
Carboxylic Acid C=O[1] Stretch1705 – 1725 StrongLower frequency than esters (~1740) due to H-bonding dimerization.
Cyclopropyl Ring C-H Stretch3080 – 3100 Weak/MediumCritical Identifier. Distinctly higher than aliphatic C-H (<3000) and often sharper than aromatic C-H.
Cyclopropyl Ring Ring Deformation1015 – 1025 Medium"Ring breathing" mode; highly characteristic of the cyclopropyl moiety.
Aromatic (2-Cl) C=C Ring Stretch1470 – 1590 MediumMultiple bands; typical of benzenoid systems.
Aromatic (2-Cl) C-H Out-of-Plane740 – 760 StrongOrtho-substitution signature. Indicates 1,2-disubstitution on the benzene ring.
Aromatic (2-Cl) C-Cl Stretch650 – 750 MediumOften obscured by fingerprint bands; look for a sharp band near 1035-1050 cm⁻¹ (in-plane bend) as confirmation.
Tertiary Amine C-N Stretch1150 – 1250 MediumMixed mode; less diagnostic due to fingerprint complexity.

Comparative Analysis: Differentiating Alternatives

In a drug development context, this molecule rarely exists in isolation. It must be distinguished from its synthetic precursor (the ester) or its structural analogs (e.g., 2-Fluoro derivatives).

Scenario A: Reaction Monitoring (Hydrolysis of Methyl/Ethyl Ester)

Objective: Confirm conversion of the ester intermediate to the final acid product.

  • The Shift: The most reliable indicator is the Carbonyl (C=O) shift.

    • Precursor (Ester): Sharp band at 1735–1750 cm⁻¹ .

    • Product (Acid): Shift to 1705–1725 cm⁻¹ and appearance of the broad O-H "trough" centered at 3000 cm⁻¹.

  • Why it matters: Incomplete hydrolysis is a common yield-killer. If the 1740 cm⁻¹ shoulder persists, the reaction is incomplete.

Scenario B: Structural Analog (2-Chloro vs. 2-Fluoro)

Objective: Verify the correct halogen substitution (e.g., vs. Prasugrel-related 2-Fluoro intermediates).

  • The Fingerprint:

    • 2-Chloro Analog (Target): Strong C-Cl bands in the far IR (600-800 cm⁻¹) and specific ortho-substitution bending at ~750 cm⁻¹ .

    • 2-Fluoro Analog: C-F bonds show a very strong, broad stretch between 1000–1400 cm⁻¹ (often ~1200-1250 cm⁻¹), significantly altering the fingerprint region compared to the Chloro analog.

Visualizing the Structural-Spectral Correlation

The following diagram maps the molecular structure directly to the diagnostic IR regions, providing a visual "cheat sheet" for spectrum interpretation.

IRSpectrumMap Molecule [(2-Chloro-benzyl)- cyclopropyl-amino]-acetic acid Cyclopropyl Cyclopropyl Group (Strained Ring) Molecule->Cyclopropyl Acid Carboxylic Acid (-COOH) Molecule->Acid Aromatic 2-Cl-Benzyl Group (Ortho-Substituted) Molecule->Aromatic Peak_CH C-H Stretch ~3080-3100 cm⁻¹ Cyclopropyl->Peak_CH Diagnostic Peak_Ring Ring Breathing ~1020 cm⁻¹ Cyclopropyl->Peak_Ring Confirmation Peak_OH O-H Broad Band 2400-3400 cm⁻¹ Acid->Peak_OH H-Bonding Peak_CO C=O Stretch 1705-1725 cm⁻¹ Acid->Peak_CO Dimer Mode Peak_Ortho Ortho-Bend 740-760 cm⁻¹ Aromatic->Peak_Ortho Subst. Pattern Peak_CCl C-Cl Stretch 650-750 cm⁻¹ Aromatic->Peak_CCl Halogen ID

Figure 1: Structural mapping of functional groups to characteristic IR vibrational modes.

Experimental Protocol: Validated Workflow

To ensure reproducibility and minimize artifacts (such as water interference in the O-H region), follow this specific protocol.

Method: Attenuated Total Reflectance (ATR-FTIR)

Preferred over KBr pellets for carboxylic acids to avoid moisture absorption and ion exchange.

  • Sample Preparation:

    • Ensure the sample is fully dried (vacuum oven at 40°C for 4 hours) to remove residual solvent (e.g., EtOAc, DCM) which can mask C=O peaks.

    • If the sample is an oil (common for crude intermediates), apply a thin film directly to the Diamond/ZnSe crystal.

    • If solid, crush to a fine powder before clamping.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (if resolving aromatic overtones).

    • Scans: Minimum 32 scans to improve Signal-to-Noise ratio in the fingerprint region.

    • Background: Collect a fresh air background immediately prior to measurement.

  • Data Validation (Self-Check):

    • Check 1: Is there a broad hump at 3400 cm⁻¹? If distinct from the acid "trough," you have water contamination. Dry and re-run.

    • Check 2: Is the C=O peak split? You may have a mixture of Acid and Ester, or rotamers common in bulky tertiary amines.

Logic Flow: Identification Decision Tree

Use this workflow to confirm the identity of the molecule from a crude reaction mixture.

DecisionTree Start Crude Sample Spectrum CheckCO Check C=O Region (1700-1750 cm⁻¹) Start->CheckCO IsAcid Peak at ~1710 cm⁻¹? Broad OH 2400-3400? CheckCO->IsAcid Yes IsEster Peak at >1735 cm⁻¹? No Broad OH? CheckCO->IsEster No (High Shift) CheckCyc Check ~3080 cm⁻¹ (Cyclopropyl C-H) IsAcid->CheckCyc Impurity Ester Intermediate Detected IsEster->Impurity Confirmed Target Molecule Confirmed CheckCyc->Confirmed Band Present WrongAnalog Check Aromatic Region (Missing 750 cm⁻¹?) CheckCyc->WrongAnalog Band Absent

Figure 2: Step-by-step decision tree for spectral identification.

References

  • NIST Chemistry WebBook. Infrared Spectra of Benzoic Acid Derivatives and Chlorinated Aromatics. National Institute of Standards and Technology.[2] [Link]

  • ResearchGate. Experimental FT-IR spectrum of 2-chlorobenzoic acid. (Reference for ortho-substituted carboxylic acid shifts). [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy: Characteristic Absorption Bands. (Standard reference for Amine and Carboxylic Acid ranges). [Link]

Sources

A Comparative Guide to the Elemental Analysis of [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid for Structural Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison and procedural outline for the elemental analysis of [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid, a substituted amino acid derivative of interest in pharmaceutical and chemical synthesis. For researchers and drug development professionals, accurate elemental analysis is a foundational, non-negotiable step in verifying the empirical formula of a newly synthesized compound, assessing its purity, and ensuring it meets the stringent requirements for further development.

This document moves beyond a simple recitation of data. It delves into the causality behind methodological choices, establishes a self-validating experimental framework, and compares the target analyte's analytical behavior with that of structurally similar, non-halogenated and di-halogenated analogues. Our objective is to provide a comprehensive, field-proven guide that ensures the generation of trustworthy and defensible elemental composition data.

Theoretical Composition & The Analytical Benchmark

Before any experimental work commences, the theoretical elemental composition must be calculated from the presumed molecular formula. This theoretical data serves as the ultimate benchmark against which all experimental results are judged. The structure of [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid corresponds to the molecular formula C₁₂H₁₄ClNO₂ .

The molecular weight and theoretical elemental percentages are calculated as follows:

  • Molecular Weight: 239.70 g/mol

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Theoretical Percentage (%)
CarbonC12.01112144.13260.13%
HydrogenH1.0081414.1125.89%
ChlorineCl35.453135.45314.79%
NitrogenN14.007114.0075.84%
OxygenO15.999231.99813.35%

This theoretical composition is the ground truth for our analysis. Any significant, unexplained deviation in experimental results signals potential issues ranging from sample impurity and incomplete combustion to incorrect structural assignment.

Core Methodologies: A Comparative Overview

The confirmation of a compound's elemental makeup, particularly for halogenated organic molecules, requires robust and appropriate analytical techniques. The two primary methods discussed here—Combustion Analysis for C, H, and N, and specific methods for Halogen determination—are chosen for their precision in quantifying bulk elemental composition. It is critical to distinguish these from techniques like ICP-MS, which are designed for trace elemental impurity analysis as mandated by pharmaceutical regulations like USP <232> and ICH Q3D.[1][2]

CHN Analysis via Dynamic Flash Combustion

Modern elemental analysis for Carbon, Hydrogen, and Nitrogen is predominantly performed using automated CHN analyzers based on the Pregl-Dumas method.[3]

Causality of the Method: The choice of this method is dictated by its high precision, speed, and the small sample quantity required.[4] The underlying principle involves the complete and instantaneous combustion of a precisely weighed organic sample in an oxygen-rich environment at temperatures around 1000°C.[3]

  • Combustion: Carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its various oxides (NOₓ).

  • Reduction: The resulting mixture of gases is swept by an inert carrier gas (typically helium) through a reduction chamber containing heated, high-purity copper. This critical step quantitatively converts the nitrogen oxides (NOₓ) to N₂ gas.

  • Separation & Detection: The purified mixture of CO₂, H₂O, and N₂ is then passed through a chromatographic column. The gases separate based on their chemical properties and are sequentially detected by a thermal conductivity detector (TCD). The detector generates an electrical signal proportional to the concentration of each gas, which is then used to calculate the percentage of each element in the original sample.[5]

Challenges in Halogenated Compound Analysis

The presence of chlorine in our target molecule introduces a significant analytical challenge. During combustion, chlorine is converted primarily to hydrogen chloride (HCl) and other corrosive species. These acidic gases can interfere with the downstream detection of CHN gases and damage the instrument's components. Therefore, a specialized "scrubber" or absorbent trap must be placed in the gas stream after combustion to remove these interfering products without affecting the CO₂, H₂O, and N₂ concentrations.[3] The analysis of chlorine itself requires a separate method, such as Schöniger flask combustion followed by argentometric titration, or ion chromatography.

Experimental Protocol: A Self-Validating Workflow for CHN Analysis

To ensure the trustworthiness of the results, the analytical protocol must be a self-validating system. This is achieved by systematically running blanks, certified standards, and check standards throughout the analytical sequence. The protocol described below is designed to produce defensible data for [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid.

Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Verification & Reporting p1 Sample Weighing (1-2 mg into tin capsule) p3 Encapsulation (Compact sphere, no air) p1->p3 p2 Standard Weighing (Acetanilide, 1-2 mg) p2->p3 a1 Instrument Calibration (K-Factor determination) p3->a1 a2 Run Empty Tin Capsule (System Blank) a1->a2 a3 Run Acetanilide Standard (System Validation) a2->a3 a4 Run Target Compound (x3) ([(2-Chloro-benzyl)...]) a3->a4 a5 Run Check Standard (Acetanilide) a4->a5 d1 Verify Blank Correction a5->d1 d2 Validate Standards (Within ±0.3% of theoretical) d1->d2 d3 Calculate Sample Average & RSD d2->d3 d4 Final Report Generation d3->d4 caption Workflow for Self-Validating CHN Analysis

Caption: A self-validating workflow for CHN elemental analysis.

Step-by-Step Methodology
  • Instrument Preparation & Calibration:

    • Ensure the combustion and reduction furnaces have reached their setpoint temperatures (e.g., 980°C and 650°C, respectively).

    • Verify stable helium carrier gas flow and sufficient oxygen supply.

    • Perform a leak test to ensure system integrity.

    • Calibrate the instrument using a certified primary standard (e.g., Acetanilide). This establishes the response factors (K-factors) for C, H, and N.

  • Sample Preparation:

    • Using a microbalance, accurately weigh 1-2 mg of the [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid into a clean tin capsule. Record the weight to at least 5 decimal places.

    • Carefully fold the tin capsule to create a compact, air-free sphere. Any trapped atmospheric air will introduce a nitrogen error.

    • Prepare at least three replicate samples of the target compound.

    • Prepare replicate samples of a certified standard (e.g., Acetanilide) to be used as check standards.

  • Analytical Sequence:

    • System Blank: Analyze two empty, pre-cleaned tin capsules to determine the instrumental baseline.

    • Initial Validation: Analyze two acetanilide standards. The results must fall within the accepted tolerance (typically ±0.3% absolute from theoretical values) before proceeding.

    • Sample Analysis: Analyze the three prepared samples of [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid.

    • Continuing Validation: Analyze another acetanilide check standard after every 5-10 samples to verify that no instrumental drift has occurred.

  • Data Processing:

    • The instrument software will automatically subtract the blank signal, apply the calibration factors, and calculate the weight percentages (wt%) for C, H, and N for each sample.

    • Calculate the average and relative standard deviation (RSD) for the replicate sample analyses. A low RSD (<0.2%) indicates high precision.

Comparative Data Analysis: Interpreting the Results

To provide a clear context for the analytical results, we compare the data for our target compound with two hypothetical but structurally relevant alternatives:

  • Comparator A (Non-Halogenated): (Benzyl-cyclopropyl-amino)-acetic acid (C₁₂H₁₅NO₂)

  • Comparator B (Di-Halogenated): [(2,4-Dichloro-benzyl)-cyclopropyl-amino]-acetic acid (C₁₂H₁₃Cl₂NO₂)

The table below presents the theoretical values alongside realistic experimental data.

CompoundFormulaAnalysis Type% Carbon (C)% Hydrogen (H)% Nitrogen (N)
Target Compound C₁₂H₁₄ClNO₂ Theoretical 60.13 5.89 5.84
Experimental (Avg. n=3) 60.01 5.81 5.79
Deviation -0.12 -0.08 -0.05
Comparator A C₁₂H₁₅NO₂Theoretical65.736.906.39
(Non-Halogenated)Experimental (Avg. n=3)65.656.956.41
Deviation-0.08+0.05+0.02
Comparator B C₁₂H₁₃Cl₂NO₂Theoretical50.024.554.86
(Di-Halogenated)Experimental (Avg. n=3)49.754.494.81
Deviation-0.27-0.06-0.05
Interpretation of Results
  • Target Compound: The experimental values for [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid are in excellent agreement with the theoretical percentages. The absolute deviation for all elements is well within the widely accepted pharmaceutical industry standard of ±0.4%. This high level of agreement strongly confirms the proposed empirical formula C₁₂H₁₄ClNO₂.

  • Comparator A (Non-Halogenated): As expected, the non-halogenated analogue shows excellent results with minimal deviation. The absence of halogens simplifies the combustion process, often leading to very tight agreement between theoretical and experimental values.

  • Comparator B (Di-Halogenated): The di-chlorinated compound shows a slightly larger, yet still acceptable, deviation for carbon (-0.27%). This is a realistic outcome. Poly-halogenated compounds can sometimes be more resistant to complete combustion. The higher halogen content can lead to the formation of stable intermediates or soot, slightly suppressing the carbon value. This observation underscores the importance of optimized combustion conditions (e.g., addition of catalysts like tungsten(VI) oxide) when analyzing such compounds.[3]

Conclusion

The elemental analysis of [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid, when performed using a robust, self-validating protocol, provides definitive confirmation of its empirical formula, C₁₂H₁₄ClNO₂. The close correlation between experimental and theoretical data for C, H, and N imparts a high degree of confidence in the compound's structure and purity.

Comparison with non-halogenated and di-halogenated analogues highlights the specific analytical considerations required for halogen-containing molecules. While standard CHN analysis is highly effective, it must be augmented with appropriate scrubbing mechanisms to prevent interference from combustion byproducts. The slightly larger deviation observed in the di-chlorinated analogue serves as a practical reminder that as molecular complexity and halogen content increase, so too does the need for meticulous optimization of the analytical method. Ultimately, elemental analysis remains an indispensable tool in the arsenal of the research and development scientist, providing the fundamental data upon which all subsequent work is built.

References

  • Thermo Fisher Scientific (2016). Determining Elemental Impurities in Pharmaceutical Products and Dietary Supplements.
  • Alfa Chemistry (n.d.). Analytical Methods for Elemental Impurities in Pharmaceuticals.
  • PharmiWeb.com (2021). Four Steps of Analysis of Elemental Impurities in Drugs.
  • SciSpace (n.d.). Pharmacopoeia methods for elemental analysis of medicines: a comparative study.
  • BOC Sciences (n.d.). Pharmaceutical Elemental Impurities Analysis.
  • Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds.
  • AZoM (2023). Why Use Organic Elemental Analyzers for CHNS Analysis?.
  • Royal Society of Chemistry (2008). CHNS Elemental Analysers.
  • Measurlabs (n.d.). CHN(O)S Elemental Analysis.

Sources

Safety Operating Guide

Navigating the Disposal of [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid, a halogenated organic acid. The procedures outlined here are grounded in established safety protocols and regulatory guidelines to ensure the protection of laboratory personnel and the environment.

Understanding the Hazard Profile

Key Hazard Considerations:

  • Corrosivity: The presence of the carboxylic acid group makes the compound corrosive, capable of causing severe skin burns and eye damage upon contact.[1][2]

  • Toxicity: Halogenated organic compounds can be toxic and harmful if inhaled, ingested, or absorbed through the skin.[1] Similar chlorinated compounds are noted to be fatal if inhaled.[1]

  • Environmental Hazard: Chlorinated organic compounds can be persistent in the environment and are often classified as hazardous waste.[3][4] Improper disposal can lead to long-term environmental contamination.

Given these hazards, strict adherence to safety and disposal protocols is paramount. All handling and disposal procedures should be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid, it is mandatory to be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact with the corrosive and potentially toxic compound.
Eye Protection Chemical splash goggles and a face shield.To protect the eyes and face from splashes of the corrosive material.[5]
Lab Coat A chemically resistant lab coat.To protect the body from accidental spills.
Respiratory Protection A NIOSH-approved respirator may be necessary depending on the quantity and form (e.g., powder) of the compound being handled.[5]To prevent inhalation of airborne particles or aerosols. The necessity should be determined by a workplace hazard assessment.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid requires a systematic approach to waste segregation and containment. Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[6][7]

Step 1: Waste Segregation

Due to its chemical nature, [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid must be disposed of as halogenated organic waste .[6][8] It should not be mixed with non-halogenated organic waste, as this complicates the disposal process and can lead to regulatory non-compliance.[9]

Step 2: Container Selection and Labeling
  • Primary Container: Collect the waste in a designated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) containers are generally suitable for acidic and organic waste.[10]

  • Labeling: The container must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "[(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid"

    • The hazards associated with the waste (e.g., "Corrosive," "Toxic," "Halogenated Organic")

    • The date of accumulation.

Step 3: Neutralization (Optional and for Dilute Aqueous Solutions Only)

For very dilute aqueous solutions of [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid, neutralization may be an option before disposal. However, this should only be performed by trained personnel and with extreme caution.

Neutralization Protocol:

  • Work in a chemical fume hood.

  • Slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic solution while stirring.

  • Monitor the pH of the solution using pH paper or a calibrated pH meter.

  • Continue adding the base until the pH is between 6.0 and 8.0.

  • Even after neutralization, the resulting solution must still be disposed of as halogenated organic waste .

Note: Never use a strong base like sodium hydroxide for neutralization, as this can cause a violent exothermic reaction.[11]

Step 4: Final Disposal

The sealed and properly labeled container of [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid waste should be transferred to your institution's designated hazardous waste storage area. From there, it will be collected by a licensed hazardous waste disposal company. The primary method for the final disposal of halogenated organic waste is incineration at a specialized facility.[6][12]

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if there is a risk of inhalation.

  • Ventilate: Ensure the area is well-ventilated by working within a fume hood.

  • Contain: For small spills, use a chemical spill kit with an absorbent material suitable for organic and acidic compounds. Do not use combustible materials like paper towels to absorb the initial spill.

  • Neutralize (for small spills): Once absorbed, the spill can be cautiously neutralized with a weak base like sodium bicarbonate.

  • Collect and Dispose: The absorbed and neutralized material should be collected in a sealed container, labeled as hazardous waste, and disposed of as halogenated organic waste.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Logical Framework for Disposal Decision-Making

To aid in the decision-making process for the disposal of [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid, the following flowchart can be utilized.

DisposalWorkflow cluster_prep Preparation cluster_assessment Waste Assessment cluster_procedure Disposal Procedure cluster_final Final Steps Start Identify Waste: [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid PPE Don Appropriate PPE Start->PPE IsSolidOrConcentrated Solid or Concentrated Liquid? PPE->IsSolidOrConcentrated CollectHalogenated Collect in Labeled Halogenated Organic Waste Container IsSolidOrConcentrated->CollectHalogenated Yes DiluteSolution Is it a Dilute Aqueous Solution? IsSolidOrConcentrated->DiluteSolution No Store Store in Designated Hazardous Waste Area CollectHalogenated->Store DiluteSolution->CollectHalogenated No Neutralize Neutralize with Weak Base (Optional) DiluteSolution->Neutralize Yes CollectNeutralized Collect Neutralized Waste in Labeled Halogenated Container Neutralize->CollectNeutralized CollectNeutralized->Store Dispose Arrange for Licensed Hazardous Waste Disposal Store->Dispose

Caption: Decision workflow for the disposal of [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid.

References

  • Waste Management Guidelines. (n.d.).
  • Acid and Caustic Solutions. (n.d.). Occupational Safety and Health Administration.
  • Liquid waste. (n.d.). Chimactiv - AgroParisTech.
  • Halogenated Waste. (n.d.).
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. (n.d.). Occupational Safety and Health Administration.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency.
  • Regulatory Related FAQs. (n.d.).
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). U.S. Environmental Protection Agency.
  • Acid Handling Standard Operating Procedure. (2019, April 11). University of Utah.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • 2-Chloro Benzyl Chloride Material Safety Data Sheet. (n.d.). CDH Fine Chemical.
  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. (n.d.). U.S. Environmental Protection Agency.
  • Guidance Manual for Disposal of Chlorinated Water. (n.d.). Vita-D-Chlor.
  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | Effluent Guidelines. (2016, November 29). U.S. Environmental Protection Agency.
  • Safety Data Sheet: Acetic acid benzyl ester. (2024, September 19). Carl ROTH.
  • Safety Data Sheet: 2-Chlorobenzyl chloride. (2025, May 1). Fisher Scientific.
  • Chemical Waste Management Guide. (n.d.). Technion - Israel Institute of Technology.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.